(Boc-Tyr1,D-Ala2)-Leu-Enkephalin-Lys
Description
Properties
IUPAC Name |
(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[2-[[(2R)-2-[[(2S)-3-(4-hydroxyphenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoyl]amino]propanoyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]-4-methylpentanoyl]amino]hexanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C40H59N7O10/c1-24(2)20-30(36(52)45-29(38(54)55)14-10-11-19-41)46-37(53)31(21-26-12-8-7-9-13-26)44-33(49)23-42-34(50)25(3)43-35(51)32(47-39(56)57-40(4,5)6)22-27-15-17-28(48)18-16-27/h7-9,12-13,15-18,24-25,29-32,48H,10-11,14,19-23,41H2,1-6H3,(H,42,50)(H,43,51)(H,44,49)(H,45,52)(H,46,53)(H,47,56)(H,54,55)/t25-,29+,30+,31+,32+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CYNSTRDQLTUBMY-OUXOSDSYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)NC(CCCCN)C(=O)O)NC(=O)C(CC1=CC=CC=C1)NC(=O)CNC(=O)C(C)NC(=O)C(CC2=CC=C(C=C2)O)NC(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C(=O)NCC(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCCCN)C(=O)O)NC(=O)[C@H](CC2=CC=C(C=C2)O)NC(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C40H59N7O10 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
797.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Binding affinity of (Boc-Tyr1,D-Ala2)-Leu-Enkephalin-Lys to delta-opioid receptors
An In-Depth Technical Guide to the Binding Affinity of (Boc-Tyr1,D-Ala2)-Leu-Enkephalin-Lys to Delta-Opioid Receptors
Foreword: From Endogenous Peptides to Synthetic Probes
The study of opioid receptors, central to pain management and neuroscience, began with the discovery of endogenous opioid peptides: the enkephalins. Leucine-enkephalin (Tyr-Gly-Gly-Phe-Leu) is one such peptide, an ephemeral neurotransmitter with high affinity for the delta-opioid receptor (DOR). Its therapeutic potential is curtailed by rapid enzymatic degradation. This guide focuses on a synthetic analogue, (Boc-Tyr1,D-Ala2)-Leu-Enkephalin-Lys, engineered to overcome this limitation and serve as a stable probe for investigating DOR interactions. The incorporation of a D-Alanine at position 2 confers resistance to aminopeptidases, while the N-terminal tert-butyloxycarbonyl (Boc) group and C-terminal Lysine offer modified physicochemical properties for research applications.[1][2][3][4] Understanding the binding affinity of this ligand is paramount for its use in drug discovery and receptor characterization.
The Delta-Opioid Receptor (DOR): A Therapeutic Target
The delta-opioid receptor is a class A G protein-coupled receptor (GPCR) expressed throughout the central and peripheral nervous systems, including regions associated with pain processing, mood, and reward.[5][6][7] Activation of DORs by endogenous enkephalins or synthetic agonists typically produces analgesia with a potentially lower liability for abuse and respiratory depression compared to mu-opioid receptor (MOR) agonists.[6][8]
Canonical Signaling Pathway
As an inhibitory GPCR, the DOR primarily couples to Gi/o proteins.[7] Ligand binding induces a conformational change, leading to the dissociation of the G protein heterotrimer into Gαi/o and Gβγ subunits. This event triggers a cascade of downstream effects:
-
Inhibition of Adenylyl Cyclase: The activated Gαi/o subunit inhibits adenylyl cyclase, reducing the intracellular concentration of cyclic AMP (cAMP).
-
Modulation of Ion Channels: The Gβγ subunit directly interacts with ion channels, leading to the inhibition of voltage-gated calcium channels (CaV) and the activation of G protein-coupled inwardly-rectifying potassium (GIRK) channels. This collectively reduces neuronal excitability and neurotransmitter release.[8]
Caption: Workflow for a competitive radioligand binding assay.
Data Presentation: Binding Affinity
| Parameter | Value | Description |
|---|---|---|
| IC₅₀ | e.g., 35 nM | Concentration of ligand inhibiting 50% of radioligand binding. |
| Kᵢ | e.g., 15 nM | Inhibition constant; affinity of the unlabeled ligand. |
Surface Plasmon Resonance (SPR): Real-Time Kinetics
SPR is a label-free optical technique that provides real-time kinetic data on molecular interactions. [9]It measures the association rate (kₐ or kₒₙ) and dissociation rate (kᏧ or kₒբբ), from which the equilibrium dissociation constant (Kᴅ) is calculated (Kᴅ = kₒբբ / kₒₙ). [10] Expertise & Causality: This method provides deeper insight than equilibrium-based assays by revealing the kinetics of the interaction. A ligand with a fast kₒₙ and fast kₒբբ can have the same affinity (Kᴅ) as one with slow rates for both, but they will have vastly different in vivo pharmacodynamics. For SPR, one binding partner (the "ligand," typically the receptor) is immobilized on a sensor chip, and the other (the "analyte," the peptide) is flowed over the surface. [10][11]The choice of immobilization chemistry is crucial to ensure the receptor remains active.
Experimental Protocol: SPR Kinetic Analysis
-
Chip Preparation & Immobilization: Activate a sensor chip (e.g., a CM5 chip) and covalently immobilize purified, solubilized DOR protein via amine coupling or another suitable method. The goal is to achieve a surface density that avoids mass transport limitations. [12]2. Analyte Preparation: Prepare a series of precise dilutions of (Boc-Tyr1,D-Ala2)-Leu-Enkephalin-Lys in a suitable running buffer (e.g., HBS-EP+).
-
Binding Cycle: Perform a binding cycle for each analyte concentration:
-
Association: Inject the analyte solution over the sensor surface for a defined period, recording the increase in response units (RU) as the peptide binds to the immobilized DOR.
-
Dissociation: Switch the injection to running buffer alone and record the decrease in RU as the peptide dissociates.
-
Regeneration: Inject a regeneration solution (e.g., low pH glycine) to strip all bound analyte from the surface, preparing it for the next cycle.
-
-
Data Processing:
-
Subtract the response from a reference flow cell (a blank, activated/deactivated surface) to correct for bulk refractive index changes and non-specific binding.
-
Align the sensorgrams to a baseline of zero.
-
-
Kinetic Analysis: Globally fit the processed sensorgrams from all analyte concentrations to a suitable binding model (e.g., 1:1 Langmuir binding) using the instrument's analysis software. [10]This process yields the kinetic rate constants (kₒₙ and kₒբբ) and the affinity (Kᴅ).
Caption: The sequential steps of a Surface Plasmon Resonance (SPR) experiment.
Data Presentation: Kinetic and Affinity Parameters
| Parameter | Value | Unit | Description |
|---|---|---|---|
| kₐ (kₒₙ) | e.g., 1.5 x 10⁵ | M⁻¹s⁻¹ | Association rate constant |
| kᏧ (kₒբբ) | e.g., 3.0 x 10⁻³ | s⁻¹ | Dissociation rate constant |
| Kᴅ | e.g., 20 nM | M | Equilibrium dissociation constant (kᏧ/kₐ) |
Isothermal Titration Calorimetry (ITC): The Thermodynamic Gold Standard
ITC directly measures the heat released (exothermic) or absorbed (endothermic) during a binding event, providing a complete thermodynamic profile of the interaction in a single experiment. [13]It is considered the gold standard as it is a label-free, in-solution technique that directly measures binding enthalpy (ΔH) and allows for the determination of binding affinity (Kᴅ), stoichiometry (n), and entropy (ΔS). [14][15] Expertise & Causality: The precision of ITC relies on meticulous experimental design. The protein and ligand must be in identical, degassed buffer solutions to avoid large heats of dilution that would obscure the binding signal. [16]The concentrations must be chosen carefully to fall within the "c-window" (c = n * [Macromolecule] / Kᴅ), which ensures a sigmoidal binding isotherm suitable for accurate fitting. A control experiment, titrating the ligand into buffer alone, is essential to measure and subtract the heat of dilution.
Experimental Protocol: ITC Titration
-
Sample Preparation: Prepare highly purified and concentrated solutions of solubilized DOR and the peptide ligand. Dialyze both extensively against the same final, degassed buffer (e.g., 20 mM HEPES, 150 mM NaCl, pH 7.4).
-
Instrument Setup:
-
Load the DOR solution into the sample cell of the calorimeter.
-
Load the more concentrated peptide solution into the injection syringe.
-
Allow the system to thermally equilibrate at the desired temperature (e.g., 25°C).
-
-
Titration: Perform a series of 15-25 small, sequential injections of the peptide ligand into the DOR solution. The instrument measures the differential power required to maintain zero temperature difference between the sample and reference cells, which corresponds to the heat change per injection.
-
Control Titration: Perform an identical titration of the peptide ligand into the buffer alone to determine the heat of dilution.
-
Data Analysis:
-
Subtract the heat of dilution from the raw binding data.
-
Integrate the area under each injection peak to determine the heat change (ΔH) for that injection.
-
Plot the molar heat change against the molar ratio of ligand to protein.
-
Fit this binding isotherm to a suitable model (e.g., one-site binding) to directly extract the binding affinity (Kᴀ, where Kᴅ = 1/Kᴀ), stoichiometry (n), and enthalpy (ΔH).
-
Calculate the Gibbs free energy (ΔG) and entropy (ΔS) using the equations:
-
ΔG = -RT ln(Kᴀ)
-
ΔG = ΔH - TΔS
-
-
Caption: Isothermal Titration Calorimetry (ITC) experimental workflow.
Data Presentation: Thermodynamic Binding Profile
| Parameter | Value | Unit | Description |
|---|---|---|---|
| Kᴅ | e.g., 25 nM | M | Equilibrium dissociation constant |
| n | e.g., 0.98 | - | Stoichiometry of binding (Ligand:Receptor) |
| ΔH | e.g., -8.5 | kcal/mol | Enthalpy change (favorable if negative) |
| TΔS | e.g., 2.0 | kcal/mol | Entropic contribution (favorable if positive) |
| ΔG | e.g., -10.5 | kcal/mol | Gibbs free energy (ΔH - TΔS) |
Conclusion
Characterizing the binding affinity of a synthetic peptide like (Boc-Tyr1,D-Ala2)-Leu-Enkephalin-Lys to the delta-opioid receptor is a multi-faceted process that demands rigorous, validated methodologies. By integrating equilibrium data from radioligand binding assays, kinetic parameters from Surface Plasmon Resonance, and the complete thermodynamic profile from Isothermal Titration Calorimetry, researchers can build a comprehensive and trustworthy understanding of this molecular interaction. This detailed characterization is the foundational step for utilizing such a ligand as a reliable tool in the complex journey of drug discovery and the fundamental study of opioid receptor pharmacology.
References
-
The Delta-Opioid Receptor; a Target for the Treatment of Pain - Frontiers. Available from: [Link]
-
Delta opioid receptors engage multiple signaling cascades to differentially modulate prefrontal GABA release with input and targ - eScholarship.org. Available from: [Link]
-
Delta opioid receptors engage multiple signaling cascades to differentially modulate prefrontal GABA release with input and target specificity | bioRxiv. Available from: [Link]
-
Delta Opioid Receptor and Its Peptide: A Receptor-Ligand Neuroprotection - MDPI. Available from: [Link]
-
Isothermal Titration Calorimetry of Membrane Proteins – Progress and Challenges - PMC. Available from: [Link]
-
δ-opioid receptor - Wikipedia. Available from: [Link]
-
Data Sheet Radioligand Binding Assay Protocol - Gifford Bioscience. Available from: [Link]
-
The principle of the delta opioid receptor – ligand binding assay... - ResearchGate. Available from: [Link]
-
Isothermal titration calorimetry: the gold standard in ligand-binding analysis - Nuvisan. Available from: [Link]
-
Characterizing Binding Interactions by ITC - TA Instruments. Available from: [Link]
-
Synthesis and biological activity of some new leucine-enkephalin analogues. Available from: [Link]
-
Binding to opioid receptors of enkephalin derivatives taking alpha-helical conformation and its dimer - PubMed. Available from: [Link]
-
Radioligand saturation binding for quantitative analysis of ligand-receptor interactions. Available from: [Link]
-
Isothermal Titration Calorimetry for Studying Protein–Ligand Interactions. Available from: [Link]
-
Synthesis of New Opioid Analgesic Peptide Analogues to Enkephalin (Leucine. Available from: [Link]
-
Intrinsic Thermodynamics of Protein-Ligand Binding by Isothermal Titration Calorimetry as Aid to Drug Design - White Rose Research Online. Available from: [Link]
-
Opioid antagonist properties of the highly delta-receptor-selective BOC-Tyr-Pro-Gly-Phe-Leu-Thr (OtBu) peptide and of its Phe1 and Mel1 analogues - PubMed. Available from: [Link]
-
Case Study: The Importance of Binding Kinetics in Drug Discovery - Nicoya Lifesciences. Available from: [Link]
-
Affinity labeling of delta-opiate receptors using [D-Ala2,Leu5,Cys6]enkephalin. Covalent attachment via thiol-disulfide exchange - PubMed. Available from: [Link]
-
(PDF) Synthesis of New Opioid Analgesic Peptide Analogues to Enkephalin (Leucine. Available from: [Link]
-
Preliminary ligand binding data for subtypes of the delta opioid receptor in rat brain membranes - PubMed. Available from: [Link]
-
Experimental Design for Analysis of Complex Kinetics Using Surface Plasmon Resonance | Request PDF - ResearchGate. Available from: [Link]
-
Synthesis and binding properties to DNA and to opioid receptors of enkephalin-ellipticinium conjugates - PubMed. Available from: [Link]
-
ProteOn Surface Plasmon Resonance Detection System - Bio-Rad. Available from: [Link]
-
Peptidomimetics and Their Applications for Opioid Peptide Drug Discovery - MDPI. Available from: [Link]
-
[1606.08294] Ligand-receptor binding kinetics in surface plasmon resonance cells: A Monte Carlo analysis - arXiv.org. Available from: [Link]
-
Analysis of Receptor–Ligand Interactions by Surface Plasmon Resonance. Available from: [Link]
-
Delta opioid peptide [D-ala2, D-leu5]-Enkephalin's ability to enhance mitophagy via TRPV4 to relieve ischemia/reperfusion injury in brain microvascular endothelial cells - PubMed. Available from: [Link]
-
Synthesis and binding characteristics of a novel enkephalin analogue, [3H]Tyr-D-Ala-Gly-Phe-D-Nle-Arg-Phe - PubMed. Available from: [Link]
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- 13. Isothermal Titration Calorimetry for Studying Protein–Ligand Interactions | Springer Nature Experiments [experiments.springernature.com]
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Engineering Stability: The Mechanistic Role of D-Ala2 Substitution in Enkephalin Potency and Half-Life
[1]
Executive Summary
Native enkephalins (Met-enkephalin and Leu-enkephalin) possess profound analgesic potential but are therapeutically crippled by rapid enzymatic degradation, primarily via aminopeptidase N (APN).[1] This technical guide dissects the critical role of D-Alanine substitution at position 2 (D-Ala2) . This single stereochemical modification acts as a dual-function molecular switch: it sterically shields the N-terminal peptide bond from exopeptidases and stabilizes the bioactive
The Instability Paradox: Why Native Enkephalins Fail
To understand the necessity of the D-Ala2 substitution, one must first quantify the fragility of the native peptide.
Native Sequence: H-Tyr-Gly-Gly-Phe-Met-OH (Met-Enkephalin)[1][2]
Enzymatic Susceptibility
In plasma and CNS tissue, native enkephalins have a half-life (
-
Aminopeptidase N (APN / CD13): Cleaves the
bond.[1] This is the rate-limiting step for inactivation, removing the N-terminal Tyrosine essential for receptor binding.[1] -
Neutral Endopeptidase (NEP / Enkephalinase / CD10): Cleaves the
bond.[1]
The
The D-Ala2 Mechanistic Intervention
Replacing the achiral Glycine at position 2 with the D-isomer of Alanine (D-Ala) introduces a methyl group in a non-natural stereochemical orientation.[1]
Mechanism A: Steric Shielding (Stability)
The D-configuration projects the alanine methyl group into a spatial region that clashes with the
-
Result: The
bond becomes virtually uncleavable by APN.[1]
Mechanism B: Conformational Locking (Potency)
Opioid receptors (specifically
-
Native Glycine is too flexible, existing in an equilibrium of bioactive and inactive states (entropic penalty upon binding).
-
D-Ala2 restricts the
and torsion angles, biasing the peptide population toward the bioactive -turn.[1] -
Result: Reduced entropy loss upon binding, often leading to higher affinity (
) and potency ( ).[1]
Comparative Pharmacology: Native vs. D-Ala2 Analogs[1]
The following table contrasts the native peptide with two "Gold Standard" D-Ala2 analogs: DADLE (Delta-selective) and DAMGO (Mu-selective).[1]
| Feature | Met-Enkephalin (Native) | DADLE | DAMGO |
| Sequence | Tyr-Gly-Gly-Phe-Met | Tyr-D-Ala -Gly-Phe-D-Leu | Tyr-D-Ala -Gly-N-MePhe -Gly-ol |
| Primary Target | |||
| Plasma | 2–3 minutes | > 60 minutes | > 90 minutes |
| Degradation | Rapid (APN + NEP) | Resistant to APN | Resistant to APN + NEP |
| Binding ( | 1–2 nM ( | 0.5–1.0 nM ( | |
| Key Modification | None | D-Ala2 (Stability), D-Leu5 (Selectivity) | D-Ala2 (Stability), N-MePhe (Mu-lock) |
Experimental Protocol: Solid Phase Peptide Synthesis (SPPS) of [D-Ala2]-Met-Enkephalin[1]
Objective: Synthesize high-purity [D-Ala2]-Met-Enkephalin for stability testing. Scale: 0.1 mmol Resin: Wang Resin (pre-loaded with Fmoc-Met)[1]
Reagents
-
Fmoc-Amino Acids: Fmoc-Phe-OH, Fmoc-Gly-OH, Fmoc-D-Ala-OH , Fmoc-Tyr(tBu)-OH.[1]
-
Coupling: HBTU (0.5 M) / DIPEA (2.0 M) in DMF.
-
Deprotection: 20% Piperidine in DMF.[1]
Workflow
-
Resin Swelling: Swell 0.1 mmol Fmoc-Met-Wang resin in DMF for 30 min.
-
Deprotection (Cycle 1): Treat with 20% Piperidine/DMF (
min).[1] Wash with DMF ( ).[1] -
Coupling (Phe):
-
Elongation: Repeat Deprotection and Coupling for Fmoc-Gly-OH , then Fmoc-D-Ala-OH , then Fmoc-Tyr(tBu)-OH .[1]
-
Critical Step: Ensure the D-Ala is high optical purity (>99% ee) to prevent diastereomer formation.
-
-
Cleavage: Treat resin with TFA:TIS:H2O (95:2.5:2.[1]5) for 2 hours.
-
Precipitation: Filter filtrate into cold diethyl ether. Centrifuge to pellet the peptide.[1]
-
Purification: RP-HPLC (C18 column, Gradient 5-60% ACN in 0.1% TFA).
Experimental Protocol: Enzymatic Stability Assay
Objective: Quantify the half-life extension provided by D-Ala2.[1]
Materials
-
Enzyme Source: Rat Brain Membrane Homogenate (rich in APN/NEP) or Purified Aminopeptidase N (Sigma).[1]
-
Substrates: Met-Enkephalin (Control) and [D-Ala2]-Met-Enkephalin.[1][3]
-
Analysis: HPLC-UV (214 nm) or LC-MS.
Step-by-Step Methodology
-
Preparation: Dilute peptide to 100
M in Tris-HCl buffer (50 mM, pH 7.4) containing 5 mM .[1] -
Incubation:
-
Pre-warm 900
L of enzyme solution at 37°C. -
Initiate reaction by adding 100
L of peptide substrate.[1]
-
-
Sampling:
-
At
minutes, withdraw 100 L aliquots.
-
-
Quenching: Immediately add aliquot to 20
L of 10% TFA or cold Acetonitrile to denature enzymes. Vortex and centrifuge (10,000 x g, 5 min). -
Quantification: Inject supernatant onto RP-HPLC.
-
Monitor the disappearance of the parent peak (Area Under Curve).[1]
-
-
Calculation: Plot
vs. Time. The slope is the elimination rate constant. [1]
Visualizations
Diagram 1: Mechanism of Degradation vs. D-Ala2 Protection
This diagram illustrates the specific cleavage site of Aminopeptidase N and how the D-Ala2 substitution blocks this pathway while maintaining receptor activation.[1]
Caption: Comparative pathway analysis showing Aminopeptidase N (APN) hydrolyzing native enkephalin, whereas the D-Ala2 analog resists hydrolysis and effectively activates the receptor.[1]
Diagram 2: Stability Assay Workflow
A self-validating workflow for determining the metabolic half-life of the synthesized peptides.[1]
Caption: Step-by-step workflow for the enzymatic stability assay, ensuring precise quantification of peptide half-life through timed quenching and HPLC analysis.
References
-
Pert, C. B., & Snyder, S. H. (1973). Opiate receptor: demonstration in nervous tissue.[1][4][5] Science, 179(4077), 1011–1014.
-
Hughes, J., et al. (1975).[1] Identification of two related pentapeptides from the brain with potent opiate agonist activity. Nature, 258, 577–579. [1]
-
Hambrook, J. M., et al. (1976).[1] Breakdown of enkephalins by rat brain homogenates. Nature, 262, 782–783. [1]
-
Handa, B. K., et al. (1981).[1] Analogues of beta-LPH61-64 possessing selective agonist activity at mu-opiate receptors.[1] European Journal of Pharmacology, 70(4), 531-540.[1] (Describes DAMGO synthesis).
-
Kosterlitz, H. W., et al. (1980).[1] Enkephalins and their receptors.[1][4][6][7][8] British Journal of Pharmacology, 68(2), 333–342.
-
Matthes, H. W., et al. (1996).[1] Loss of morphine-induced analgesia, reward effect and withdrawal symptoms in mice lacking the mu-opioid-receptor gene.[1] Nature, 383(6603), 819-823.[1] (Validates DAMGO specificity). [1]
Sources
- 1. Met-enkephalin - Wikipedia [en.wikipedia.org]
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- 3. medchemexpress.com [medchemexpress.com]
- 4. Delta opioid peptide [D-ala2, D-leu5]-Enkephalin's ability to enhance mitophagy via TRPV4 to relieve ischemia/reperfusion injury in brain microvascular endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Delta opioid peptide [D-ala2, D-leu5]-Enkephalin’s ability to enhance mitophagy via TRPV4 to relieve ischemia/reperfusion injury in brain microvascular endothelial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Enkephalin-inactivating enzymes [jstage.jst.go.jp]
- 7. The effect of the enkephalin DADLE on transcription does not depend on opioid receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. DAMGO, a mu-opioid receptor selective ligand, distinguishes between mu-and kappa-opioid receptors at a different region from that for the distinction between mu- and delta-opioid receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comprehensive Technical Guide to (Boc-Tyr¹,D-Ala²)-Leu-Enkephalin-Lys in Pain Management Research
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth exploration of the synthetic opioid peptide (Boc-Tyr¹,D-Ala²)-Leu-Enkephalin-Lys, a molecule designed for enhanced stability and potent analgesic activity. Drawing from established principles of medicinal chemistry and opioid pharmacology, this document will detail its structural rationale, proposed mechanism of action, and the experimental methodologies required for its comprehensive evaluation in the context of pain management research.
Introduction: The Rationale for a Modified Enkephalin Analogue
The endogenous opioid pentapeptide Leucine-enkephalin (Tyr-Gly-Gly-Phe-Leu) is a crucial neuromodulator in the body's natural pain control system. However, its therapeutic potential is severely limited by rapid enzymatic degradation. The development of synthetic analogues has focused on overcoming this limitation while optimizing receptor affinity and selectivity. The subject of this guide, (Boc-Tyr¹,D-Ala²)-Leu-Enkephalin-Lys, incorporates three key modifications to achieve these goals:
-
N-terminal Boc Protection (Boc-Tyr¹): The tert-butyloxycarbonyl (Boc) group at the N-terminal tyrosine serves as a protecting group, preventing degradation by aminopeptidases. This modification is a standard strategy in peptide synthesis to enhance stability.[1]
-
D-Alanine Substitution at Position 2 (D-Ala²): The substitution of glycine with D-alanine at the second position is a well-established strategy to confer resistance to enzymatic cleavage by peptidases.[1] This modification has been shown to enhance the analgesic potency of enkephalin analogues.
-
C-terminal Lysine Addition: The addition of a lysine residue at the C-terminus can influence the peptide's overall charge, solubility, and receptor interaction profile. C-terminal modifications are known to play a crucial role in determining selectivity for opioid receptors.[2] Specifically, the addition of lysine can increase selectivity for the µ-opioid receptor (MOR).[3]
These modifications collectively aim to produce a potent and stable analgesic agent with a potentially favorable receptor interaction profile for pain management.
Synthesis and Characterization
The synthesis of (Boc-Tyr¹,D-Ala²)-Leu-Enkephalin-Lys can be achieved through solid-phase peptide synthesis (SPPS), a widely used method for preparing peptides.[1]
Experimental Protocol: Solid-Phase Synthesis
-
Resin Preparation: A suitable solid support, such as a pre-loaded Wang or Merrifield resin with the C-terminal amino acid (Lysine with protected side chain), is used as the starting point.
-
Amino Acid Coupling Cycles:
-
Deprotection: The N-terminal protecting group (e.g., Fmoc) of the resin-bound amino acid is removed using a suitable deprotection agent (e.g., piperidine in DMF).
-
Washing: The resin is thoroughly washed with solvents like DMF and DCM to remove excess reagents and by-products.
-
Coupling: The next N-terminally protected amino acid in the sequence (e.g., Fmoc-Leu-OH) is activated with a coupling reagent (e.g., HBTU/HOBt in the presence of a base like DIEA) and added to the resin to form the peptide bond.
-
Washing: The resin is washed again to remove unreacted reagents.
-
-
Sequence Elongation: This deprotection-coupling-washing cycle is repeated for each amino acid in the sequence (Phe, Gly, D-Ala).
-
Final N-terminal Modification: After the final amino acid (D-Ala) is coupled, the N-terminal Fmoc group is removed, and the N-terminus is capped with the Boc group using di-tert-butyl dicarbonate ((Boc)₂O).
-
Cleavage and Deprotection: The synthesized peptide is cleaved from the resin, and all side-chain protecting groups are removed simultaneously using a cleavage cocktail, typically containing trifluoroacetic acid (TFA) and scavengers.
-
Purification and Characterization: The crude peptide is purified using reverse-phase high-performance liquid chromatography (RP-HPLC). The purity and identity of the final product are confirmed by analytical HPLC and mass spectrometry (e.g., MALDI-TOF or ESI-MS).
Proposed Mechanism of Action and Receptor Binding
(Boc-Tyr¹,D-Ala²)-Leu-Enkephalin-Lys is expected to exert its analgesic effects primarily through interaction with opioid receptors, which are G-protein coupled receptors (GPCRs) located in the central and peripheral nervous systems.[4] The primary targets are the µ (mu), δ (delta), and κ (kappa) opioid receptors.
Signaling Pathway
The binding of an opioid agonist like (Boc-Tyr¹,D-Ala²)-Leu-Enkephalin-Lys to its receptor initiates a cascade of intracellular events:
Activation of the Gαi/o subunit leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. Concurrently, the Gβγ subunit modulates ion channel activity, leading to a decrease in calcium influx and an increase in potassium efflux. These events hyperpolarize the neuron, reducing its excitability and inhibiting the release of pain-transmitting neurotransmitters.
Receptor Binding Affinity
The affinity of (Boc-Tyr¹,D-Ala²)-Leu-Enkephalin-Lys for µ, δ, and κ opioid receptors can be determined through competitive radioligand binding assays.
Experimental Protocol: Receptor Binding Assay
-
Membrane Preparation: Brain tissue (e.g., from rat or guinea pig) is homogenized and centrifuged to isolate cell membranes rich in opioid receptors.
-
Assay Incubation: The membrane preparation is incubated with a specific radiolabeled opioid ligand (e.g., [³H]DAMGO for µ, [³H]DPDPE for δ, or [³H]U69,593 for κ) and varying concentrations of the unlabeled test compound ((Boc-Tyr¹,D-Ala²)-Leu-Enkephalin-Lys).
-
Separation and Scintillation Counting: The bound and free radioligand are separated by rapid filtration. The radioactivity of the filters (representing the bound ligand) is measured using a scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined. The equilibrium dissociation constant (Ki) is then calculated using the Cheng-Prusoff equation.
Expected Binding Profile: Based on analogues with C-terminal lysine, (Boc-Tyr¹,D-Ala²)-Leu-Enkephalin-Lys is predicted to exhibit a higher affinity for the µ-opioid receptor compared to the δ-opioid receptor.[3]
In Vivo Analgesic Efficacy Assessment
The analgesic properties of (Boc-Tyr¹,D-Ala²)-Leu-Enkephalin-Lys must be evaluated in established animal models of pain.
Commonly Used In Vivo Pain Models
| Pain Model | Description | Endpoint |
| Hot Plate Test | Measures the latency of a pain response to a thermal stimulus. | Latency to lick a hind paw or jump. |
| Tail-Flick Test | Measures the latency to withdraw the tail from a radiant heat source. | Latency to flick the tail away from the heat. |
| Formalin Test | Involves the subcutaneous injection of formalin into the paw, inducing a biphasic pain response (acute and inflammatory). | Time spent licking or biting the injected paw. |
| Neuropathic Pain Models (e.g., Chronic Constriction Injury - CCI) | Surgical manipulation of a peripheral nerve to induce chronic pain states like allodynia and hyperalgesia. | Paw withdrawal threshold to mechanical or thermal stimuli. |
Experimental Workflow: Hot Plate Test
Discussion and Future Directions
(Boc-Tyr¹,D-Ala²)-Leu-Enkephalin-Lys represents a rationally designed opioid peptide with the potential for enhanced stability and potent analgesic activity. The strategic modifications at the N-terminus, position 2, and the C-terminus are all supported by extensive research in the field of opioid peptide chemistry.
Future research should focus on a comprehensive in vivo characterization of this compound. This includes determining its pharmacokinetic profile, assessing its potential for tolerance and dependence, and evaluating its efficacy in more clinically relevant models of chronic and neuropathic pain. Furthermore, detailed structure-activity relationship studies, exploring variations in the C-terminal extension, could lead to the discovery of even more potent and selective analgesic agents with improved side-effect profiles. The development of such novel opioid peptides remains a critical endeavor in the quest for safer and more effective pain therapeutics.
References
- Schiller PW, Lipton A, Frigon RP, Lemieux C. Lysine substitution increases mu-selectivity of potent di- and tri-peptide enkephalin analogs. Life Sci. 1983;33 Suppl 1:451-4.
- Shemyakin OV, Shvachkin YuP, Smirnova AP, et al. [Synthesis and biological activity of a lysine-containing cyclic analog of [Leu5]enkephalin]. Bioorg Khim. 1982;8(3):338-345.
- Sivanandaiah KM, Gurusiddappa S, Suresh Babu VV. Synthesis and biological activity of some new leucine-enkephalin analogues. Indian J Chem B. 1988;27B(11):983-988.
- Kodama H, Shimohigashi Y, Ogasawara T, Koshizaka T, Kurono M. Binding to opioid receptors of enkephalin derivatives taking alpha-helical conformation and its dimer. Pept Sci. 1997;33:277-280.
- Rónai AZ, Magyar A, Orosz G, et al. Opioid antagonist properties of the highly delta-receptor-selective BOC-Tyr-Pro-Gly-Phe-Leu-Thr (OtBu) peptide and of its Phe1 and Mel1 analogues. J Pept Res. 1996;47(6):480-486.
- Lee Y, Lee YS. Multifunctional Enkephalin Analogs with a New Biological Profile: MOR/DOR Agonism and KOR Antagonism. Molecules. 2021;26(11):3338.
- Chung NN, Gendron L, Schiller PW. Development of novel enkephalin analogues which have enhanced opioid activities at both μ and δ opioid receptors. ACS Med Chem Lett. 2011;2(11):834-838.
- Zhang Y, Yang Z, Yuan W, et al.
- Moulin DE, Max MB, Kaiko RF, et al. The analgesic efficacy of intrathecal D-Ala2-D-Leu5-enkephalin in cancer patients with chronic pain. Pain. 1985;23(3):213-221.
- Olsson LL, Luthman K, Hacksell U. Synthesis and biological evaluation of leucine enkephalin turn mimetics. J Pept Sci. 2000;6(1):1-14.
- Kim Y, Lee Y, Lim D, et al. Biological Properties of Opioid Peptides Replacing Tyr at Position 1 by 2,6-Dimethyl-Tyr1. Chem Pharm Bull (Tokyo). 2002;50(8):1052-1055.
- Mishima M, Kawamura M, Ohta H, et al. Gram-Scale Preparation of C-Terminal-Modified Enkephalin Analogues by Typical Liquid-Phase Peptide Synthesis. J Org Chem. 2020;85(1):404-411.
- Abram SE, Yaksh TL. [D-Ala2,Leu5,Cys6]enkephalin: short-term agonist effects and long-term antagonism at delta opioid receptors. Peptides. 1989;10(2):319-326.
- Lee YS, Santo K, Lee Y. Opioid Affinity of Diazacyclic Peptidomimetic Compounds Derived from Reduced Polyamides. Molecules. 2022;27(17):5501.
- Virpax Pharmaceuticals. Leucine-Enkephalin as a Novel Analgesic: Efficacy and Safety in Pre-Clinical Models.
- Drabik P, Janecka A. Analgesic Peptides: From Natural Diversity to Rational Design. Int J Mol Sci. 2024;25(7):3798.
- Lee Y, Lee YS. C-terminal Modified Enkephalin-like Tetrapeptides with Enhanced Affinities at the Kappa Opioid Receptor and Monoamine Transporters. ACS Chem Neurosci. 2021;12(23):4416-4425.
Sources
- 1. ias.ac.in [ias.ac.in]
- 2. Development of novel enkephalin analogues which have enhanced opioid activities at both μ and δ opioid receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Lysine substitution increases mu-selectivity of potent di- and tri-peptide enkephalin analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. virpaxpharma.com [virpaxpharma.com]
Methodological & Application
Application Note: Strategies for the Solubilization of (Boc-Tyr¹,D-Ala²)-Leu-Enkephalin-Lys
Abstract
This document provides a comprehensive guide and detailed protocols for the optimal solubilization of (Boc-Tyr¹,D-Ala²)-Leu-Enkephalin-Lys, a modified opioid peptide analog. Due to its significant hydrophobicity, conferred by the N-terminal tert-Butoxycarbonyl (Boc) protecting group and nonpolar amino acid residues, this peptide presents considerable challenges for dissolution in standard aqueous buffers. This guide outlines a systematic approach, beginning with a physicochemical analysis of the peptide, followed by a discussion of solvent selection principles, and culminating in step-by-step protocols for solubility testing and the preparation of stock and working solutions. Troubleshooting advice and best practices for storage are also provided to ensure experimental success and reproducibility for researchers in pharmacology, biochemistry, and drug development.
Introduction: The Challenge of a Protected Peptide
(Boc-Tyr¹,D-Ala²)-Leu-Enkephalin-Lys is a synthetic analog of Leu-enkephalin, an endogenous opioid pentapeptide. The sequence incorporates a D-Alanine at position 2 to confer resistance to enzymatic degradation and a C-terminal Lysine. Critically, the N-terminus is protected by a tert-Butoxycarbonyl (Boc) group. While essential for controlling reaction sites during chemical synthesis, this bulky, nonpolar group drastically alters the peptide's physicochemical properties.[] It significantly increases the overall hydrophobicity, often leading to poor solubility in aqueous media and a tendency to aggregate.[2]
Incomplete solubilization is a critical source of experimental error, leading to inaccurate concentration measurements and unreliable results. This application note provides a robust framework for overcoming these challenges.
Physicochemical Analysis & Solubility Prediction
A successful solubilization strategy begins with an analysis of the peptide's structure.
-
Sequence: Boc-Tyr-D-Ala-Gly-Phe-Leu-Lys-OH
-
Hydrophobic Residues: The peptide contains a high proportion of hydrophobic residues: Tyrosine (Tyr), Alanine (Ala), Phenylalanine (Phe), and Leucine (Leu). Peptides with 50% or more hydrophobic residues are typically insoluble or only sparingly soluble in aqueous solutions.[3]
-
The Boc Protecting Group: The Boc group is highly lipophilic and is the dominant contributor to the peptide's low aqueous solubility.[4] Its presence masks the charge of the N-terminal amine.
-
Net Charge Calculation (at pH 7):
Principles of Solvent System Selection
The selection of a solvent system must balance solubilizing power with compatibility for the downstream biological assay.
Primary Organic Solvents
For a hydrophobic, neutral peptide, beginning with a small amount of a strong organic solvent is the recommended strategy.[7]
-
Dimethyl Sulfoxide (DMSO): This is the preferred initial solvent for most hydrophobic peptides due to its high solubilizing power and relatively low toxicity in cell-based assays (typically tolerated up to 0.5-1% v/v).[6][8]
-
Dimethylformamide (DMF): An excellent alternative to DMSO with similar solubilizing properties. It should be used with caution as it is more toxic and can degrade over time to release dimethylamine, which can react with peptide components.[9] It is a suitable substitute if DMSO is incompatible with the experiment (e.g., in assays sensitive to oxidation).[6]
-
Acetonitrile (ACN) or Methanol: These are less powerful solvents than DMSO or DMF but can be effective for moderately hydrophobic peptides or as part of a co-solvent system.[5]
pH Adjustment: A Word of Caution
While adjusting pH can be a powerful tool for charged peptides, it is less effective and carries risks for this specific molecule.
-
Acidic Conditions: Using mild acids like acetic acid (10%) could be attempted.[5] However, the Boc protecting group is acid-labile and will be cleaved by strong acids like trifluoroacetic acid (TFA), fundamentally changing the molecule.[10] Therefore, strong acids must be avoided.
-
Basic Conditions: Mild bases like ammonium hydroxide (NH₄OH) could be tested, but basic solutions can promote side reactions or peptide degradation.[3][5]
Given the peptide's neutral charge and the presence of the Boc group, pH adjustment is not the primary recommended strategy.
Visualization of Key Workflows
Diagram 1: Solvent Selection Decision Workflow
This diagram guides the user through the logical steps of selecting an appropriate starting solvent system.
Caption: Decision workflow for selecting a solubilization strategy.
Diagram 2: Stock Solution Preparation Workflow
This diagram illustrates the step-by-step process for preparing a concentrated stock solution.
Caption: Step-by-step workflow for preparing a peptide stock solution.
Experimental Protocols
Safety Precaution: Always handle peptides and solvents in a well-ventilated area, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
Protocol 1: Small-Scale Solubility Testing
Before dissolving the entire sample, it is crucial to test the solubility of a small aliquot.[3][8]
-
Preparation: Centrifuge the vial of lyophilized peptide (e.g., 10,000 xg for 5 minutes) to ensure all powder is at the bottom.[6]
-
Weighing: Carefully weigh a small amount of the peptide (e.g., 1 mg) into a sterile microcentrifuge tube.
-
Solvent Test (DMSO): a. Add a calculated volume of DMSO to achieve a high concentration (e.g., 20 µL to 1 mg for a 50 mg/mL target). b. Vortex vigorously for 1-2 minutes. c. If not fully dissolved, sonicate the tube in a water bath for 3 cycles of 10 seconds, chilling on ice between cycles.[8] Gentle warming (<40°C) can also be used.[3] d. Observe for a clear, particle-free solution.
-
Aqueous Dilution Test: a. Take a small volume of the DMSO stock (e.g., 2 µL). b. Add it dropwise to a larger volume of your target aqueous buffer (e.g., 198 µL for a 1:100 dilution) while vortexing. c. Observe for any signs of precipitation (cloudiness). If it remains clear, the dilution is successful.
-
Record: Document the solvent and the maximum concentration achieved that remains stable upon dilution.
Protocol 2: Preparation of a Concentrated Stock Solution
This protocol assumes DMSO is the chosen solvent based on solubility testing.
-
Preparation: Centrifuge the main vial of lyophilized peptide and allow it to warm to room temperature before opening to avoid condensation.[3]
-
Solvent Addition: Using a sterile, calibrated pipette, add the required volume of high-purity DMSO directly to the vial to achieve the desired stock concentration (e.g., 10-20 mg/mL).
-
Dissolution: Cap the vial tightly and vortex until the powder is fully dissolved. Use sonication or gentle warming as described in Protocol 1 if necessary.[6]
-
Aliquoting & Storage: To avoid repeated freeze-thaw cycles, immediately aliquot the stock solution into smaller, single-use volumes in low-protein-binding tubes. Store aliquots at -20°C or preferably -80°C.[7]
Protocol 3: Preparation of a Final Working Solution
The key to preventing precipitation is to add the concentrated organic stock to the aqueous buffer, not the other way around.
-
Thaw: Thaw a single aliquot of the peptide stock solution completely at room temperature.
-
Dilution: a. Dispense the required volume of the final aqueous buffer (e.g., PBS, Tris, cell culture medium) into a sterile tube. b. While vigorously vortexing the buffer, slowly and dropwise add the required volume of the peptide stock solution. c. Continue vortexing for another 30 seconds after the addition is complete.
-
Final Check: Visually inspect the final working solution to ensure it is clear and free of particulates before use.
Solvent System Comparison and Troubleshooting
| Solvent System | Max Concentration | Advantages | Disadvantages & Cautions |
| 100% DMSO | High (e.g., >20 mg/mL) | Excellent solubilizing power for hydrophobic peptides.[8] | Must be kept below 0.5-1% in most cell assays; can interfere with some enzymatic assays. |
| 100% DMF | High (e.g., >20 mg/mL) | Good alternative to DMSO. | More toxic than DMSO; can degrade over time.[9] |
| Aqueous Buffers (PBS, Tris) | Very Low (<0.1 mg/mL) | Biologically compatible. | Ineffective as a primary solvent for this peptide. |
| DMSO / Aqueous Buffer | Assay Dependent | Allows for preparation of a working solution in a biologically relevant buffer. | Risk of precipitation if dilution is too fast or if the final organic solvent concentration is too low to maintain solubility. |
| 10% Acetic Acid | Low to Moderate | May help some neutral peptides. | Not Recommended. High risk of cleaving the acid-labile Boc protecting group.[10] |
Troubleshooting Guide:
-
Problem: Peptide precipitates when diluted into aqueous buffer.
-
Cause: The final concentration of the organic solvent is too low to maintain solubility. The peptide concentration is above its solubility limit in that mixed solvent system.
-
Solution: Prepare a more dilute working solution. Alternatively, slightly increase the percentage of organic co-solvent in the final solution, if the assay permits.
-
-
Problem: The solution in pure organic solvent is cloudy or contains particulates.
-
Problem: The peptide forms a gel in solution.
-
Cause: Some peptides, particularly those with high proportions of certain residues, can form intermolecular hydrogen bonds and aggregate into a gel-like state.[3]
-
Solution: Treat as a highly hydrophobic peptide. Dissolve in a minimal amount of DMSO/DMF. If this fails, chaotropic agents like 6 M guanidine HCl could be used, but this is often incompatible with biological assays.[5]
-
Conclusion
(Boc-Tyr¹,D-Ala²)-Leu-Enkephalin-Lys is a hydrophobic, near-neutral peptide whose solubility is dominated by its N-terminal Boc group. A systematic approach starting with a strong organic solvent is essential for successful solubilization. The recommended procedure is to first prepare a high-concentration stock solution in pure DMSO, followed by careful, stepwise dilution into the desired aqueous buffer while vortexing. By following the detailed protocols and troubleshooting guides presented in this note, researchers can prepare stable, homogenous solutions, ensuring the accuracy and validity of their experimental results.
References
- BOC Sciences. (n.d.). Protected Peptides: Essential Building Blocks for Research.
- Innovagen. (n.d.). Peptide Solubility Guidelines - How to solubilize a peptide.
- JPT Peptide Technologies. (n.d.). Peptide Solubilization.
- BenchChem. (n.d.). Technical Support Center: Overcoming Poor Solubility of Protected Peptides in SPPS.
- MedChemExpress. (n.d.). Peptide Solubility and Storage Guidelines.
- GenScript. (n.d.). Guidelines for Dissolving Peptides.
- Thompson, R. E., & Ghadiri, M. R. (2025). Backbone Protecting Groups for Enhanced Peptide and Protein Synthesis.
- ThermoFisher Scientific. (n.d.). Peptide solubility guidelines.
- Tancredi, T., Pastore, A., Salvadori, S., Temussi, P. A., & Tomatis, R. (1982). Experimental attempt to simulate receptor site environment. A 500-MHz 1H nuclear magnetic resonance study of enkephalin amides. PubMed.
- Polypeptide Group. (2025, August 13). Backbone Protecting Groups for Enhanced Peptide and Protein Synthesis.
- AAPPTec. (n.d.). Amino Acid Derivatives for Peptide Synthesis.
- AAPPTec. (n.d.). Solvents for Solid Phase Peptide Synthesis Contents.
- MedChemExpress. (n.d.). [Leu5]-Enkephalin (Leu-enkephalin) | Endogenous Metabolite.
- BenchChem. (2025). Application Notes and Protocols for the Solid-Phase Peptide Synthesis of Enkephalin Analogs.
- MedChemExpress. (n.d.). [DPen2, Pen5] Enkephalin | δ-Opioid Receptor Analog.
- Lee, Y. S., et al. (2019). An Effective and Safe Enkephalin Analog for Antinociception. PMC - NIH.
- Płazińska, A., et al. (2024, March 1). Applications of biaryl cyclization in the synthesis of cyclic enkephalin analogs with a highly restricted flexibility. PMC.
- Barany, G., & Merrifield, R. B. (2013). Water soluble solid phase peptide synthesis.
- Lim, D., et al. (2020). A new amino acid for improving permeability and solubility in macrocyclic peptides through side chain-to-backbone hydrogen bonding. PMC - NIH.
- Sigma-Aldrich. (n.d.). BOC-ON.
- Fisher Scientific. (n.d.). Nalpha-Boc-L-lysine, 97% 100g.
- BOC Sciences. (n.d.). BOC-Amino Acids.
- Lee, J., et al. (2012). Development of novel enkephalin analogues which have enhanced opioid activities at both μ and δ opioid receptors. PMC - NIH.
- Hira, A., et al. (2022, July 26).
- CymitQuimica. (n.d.). CAS 13734-28-6: α-tert-Butoxycarbonyl-L-lysine.
- Aldrich, J. V., et al. (2006). Synthesis and evaluation of derivatives of leucine enkephalin as potential affinity labels for delta opioid receptors. PubMed.
- Sigma-Aldrich. (n.d.). Leucine Enkephalin acetate salt hydrate.
- ChemicalBook. (2026, January 13). Boc-Lys-OH | 13734-28-6.
- Sharma, S. D., et al. (1987). Synthesis and biological activity of some new leucine-enkephalin analogues. Indian Academy of Sciences.
- Sasaki, Y., et al. (1999). Biological Properties of Opioid Peptides Replacing Tyr at Position 1 by 2,6-Dimethyl-Tyr1. SciSpace.
- BOC Sciences. (n.d.). [D-Ala2]-Leucine enkephalin.
- Lee, J., et al. (2021, May 31). Multifunctional Enkephalin Analogs with a New Biological Profile: MOR/DOR Agonism and KOR Antagonism. MDPI.
- Frederickson, R. C., et al. (2025, August 10). Potent analgesic activity of the enkephalin-like tetrapeptide H-Tyr-D-Ala-Gly-Phe-NH2. Peptides.
Sources
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. wolfson.huji.ac.il [wolfson.huji.ac.il]
- 4. WO2013115813A1 - Water soluble solid phase peptide synthesis - Google Patents [patents.google.com]
- 5. genscript.com [genscript.com]
- 6. jpt.com [jpt.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Peptide Solubility Guidelines - How to solubilize a peptide [sb-peptide.com]
- 9. peptide.com [peptide.com]
- 10. An Effective and Safe Enkephalin Analog for Antinociception - PMC [pmc.ncbi.nlm.nih.gov]
Conjugation strategies using the C-terminal Lysine in Enkephalin analogs
Application Note: High-Fidelity Conjugation Strategies for C-Terminal Lysine Enkephalin Analogs
, LysExecutive Summary & Rationale
The native enkephalins (Met-enkephalin: Tyr-Gly-Gly-Phe-Met and Leu-enkephalin: Tyr-Gly-Gly-Phe-Leu) are potent opioid receptor agonists but suffer from rapid enzymatic degradation and poor Blood-Brain Barrier (BBB) permeability.
To overcome these limitations without compromising receptor affinity, the "Message-Address" concept is utilized. The N-terminal Tyrosine acts as the "Message" (essential for receptor activation), while the C-terminus acts as the "Address" (tolerating structural modification).
The Strategy: Introduction of a C-terminal Lysine residue (e.g., [Leu
Chemical Logic & Structural Considerations
The Selectivity Challenge
A naked [Leu
-
N-terminal
-amine (Tyrosine): . Critical for bioactivity.[1] Modification here destroys opioid receptor binding. -
C-terminal Lysine
-amine: . The target for conjugation.
Key Insight: In solution-phase conjugation using standard amine-reactive chemistries (e.g., NHS-esters), the N-terminal amine is more nucleophilic at physiological pH (7.4) than the protonated Lysine side chain. Therefore, Solid-Phase Peptide Synthesis (SPPS) with orthogonal protection is the only method to guarantee 100% regioselectivity.
The "Message-Address" Topology
The following diagram illustrates why the C-terminus is the optimal conjugation site.
Figure 1: Structural topology of Lysine-extended Enkephalin.[2] The N-terminal Tyrosine must remain free for receptor binding, while the C-terminal Lysine accepts the payload.
Protocol A: On-Resin Orthogonal Conjugation (The "Gold Standard")
This protocol utilizes the Mtt (4-methyltrityl) protecting group strategy. Mtt is acid-labile but requires much milder conditions (1% TFA) than the final cleavage (95% TFA), allowing selective deprotection of the Lysine side chain while the peptide remains anchored to the resin.
Materials Required
-
Resin: Wang Resin or Rink Amide Resin (depending on desired C-term acid or amide).
-
Amino Acids: Fmoc-Tyr(tBu)-OH, Fmoc-Gly-OH, Fmoc-Phe-OH, Fmoc-Leu-OH.
-
Critical Reagent: Fmoc-Lys(Mtt)-OH (Do not use Fmoc-Lys(Boc)-OH).
-
Deprotection Reagent: 1% Trifluoroacetic acid (TFA) in Dichloromethane (DCM).
-
Conjugation Reagent: Carboxylic acid payload (e.g., Palmitic acid) + HATU/DIPEA or NHS-ester payload.
Step-by-Step Workflow
-
Peptide Assembly (Standard SPPS):
-
Synthesize the sequence Fmoc-Tyr(tBu)-Gly-Gly-Phe-Leu-Lys(Mtt)-Resin using standard Fmoc chemistry.
-
Crucial Step: Do not remove the final N-terminal Fmoc group from Tyrosine yet. This protects the N-terminus during the lysine conjugation.
-
-
Selective Lys(Mtt) Deprotection:
-
Wash resin with DCM (
). -
Incubate resin with 1% TFA / 5% TIS / DCM for 2 minutes.
-
Filter and repeat the 1% TFA wash approx. 10–15 times until the yellow color (trityl cation) disappears from the filtrate.
-
Note: The N-terminal Fmoc and Tyr(tBu) groups remain stable under these mild conditions.
-
Wash resin with DCM (
) and DMF ( ). -
Neutralize the resin with 1% DIPEA in DMF (
min) to ensure the -amine is free base.
-
-
On-Resin Conjugation:
-
Dissolve Payload (3 eq), HATU (3 eq), and DIPEA (6 eq) in DMF.
-
Add to resin and shake for 2–4 hours at Room Temperature.
-
Validation: Perform a Kaiser Test (Ninhydrin). It should be negative (colorless beads), indicating the Lysine amine is capped.
-
-
Final N-Terminal Deprotection:
-
Remove the N-terminal Fmoc group using 20% Piperidine in DMF (
min).
-
-
Cleavage and Global Deprotection:
-
Incubate resin with 95% TFA / 2.5% TIS / 2.5% H2O for 2 hours.
-
This cleaves the peptide from the resin and removes the tBu protection from Tyrosine.
-
Precipitate in cold diethyl ether and lyophilize.
-
Figure 2: Orthogonal protection strategy using Mtt-Lysine allows specific C-terminal functionalization.
Protocol B: Solution-Phase Conjugation (The "Rescue" Method)
Use this only if you have pre-synthesized peptide and cannot perform SPPS.
Challenge: Achieving selectivity between N-term
Correct Solution-Phase Protocol:
-
Purchase/Synthesize Boc-Tyr-Gly-Gly-Phe-Leu-Lys-OH . (N-term is Boc protected).
-
Perform conjugation in solution (pH 8.5, NHS-ester payload). Only the Lysine reacts.
-
Remove Boc group with TFA.
If you absolutely must conjugate a fully deprotected peptide:
-
Copper(II) Chelation Method: Add CuCl
(1 eq). Copper forms a complex with the N-terminal amine and the amide backbone, temporarily "protecting" it. React with payload.[] Remove Copper with EDTA. (Note: Yields are often lower).
Data Summary & Validation Metrics
To ensure the protocol worked, compare the analytical data of the conjugate against the naked peptide.
| Parameter | Naked [Leu | Conjugated Analog (e.g., Palmitoylated) | Validation Method |
| Molecular Weight | ~700 Da | 700 + Payload MW | ESI-MS (Essential) |
| HPLC Retention | Low (Hydrophilic) | High (Hydrophobic shift) | RP-HPLC (C18 Column) |
| Kaiser Test | Positive (Blue) | Negative (Colorless) | Solid Phase QC |
| Receptor Binding | Radioligand Binding Assay |
Applications in Drug Development
-
BBB Delivery (Lipidization):
-
Prodrug Targeting:
-
Conjugating Glucose (Glycosylation) targets the GLUT1 transporter.
-
Note: Ensure the linkage is stable in plasma but potentially cleavable in the CNS if the payload interferes with binding (though C-term bulk is usually tolerated).
-
-
Imaging:
-
Conjugation of FITC or Cy5 allows tracking of receptor internalization without killing the "Message" domain activity.
-
References
-
Toth, I., et al. (1994). "Lipophilic enkephalin analogues: synthesis and biological activity." International Journal of Pharmaceutics. Link
-
Egleton, R. D., et al. (2000). "Improved blood-brain barrier penetration and enhanced analgesia of an enkephalin analogue by glycosylation."[6] Journal of Pharmacology and Experimental Therapeutics. Link
-
Hruby, V. J., et al. (2002). "Design of opioid peptide analogues with distinct receptor selectivities." Chemical Reviews. Link
-
Boc Sciences. "Lysine Conjugation Strategies."
-
Creative Biolabs. "Conjugation Based on Lysine Residues." Link
Sources
- 1. researchgate.net [researchgate.net]
- 2. [Synthesis and biological activity of a lysine-containing cyclic analog of [Leu5]enkephalin] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Delivery of Neuropeptides from the Periphery to the Brain: Studies with Enkephalin - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Enkephalin glycopeptide analogues produce analgesia with reduced dependence liability - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Fluorescent Labeling of (Boc-Tyr1,D-Ala2)-Leu-Enkephalin-Lys
Introduction
(Boc-Tyr1,D-Ala2)-Leu-Enkephalin-Lys is a synthetic analog of Leu-enkephalin, a pentapeptide involved in nociception. The structure is Boc-Tyr-D-Ala-Gly-Phe-Leu-Lys-OH. The addition of a C-terminal lysine provides a specific site for chemical modification, while the N-terminal Boc (tert-Butyloxycarbonyl) group protects the alpha-amine of tyrosine, ensuring site-specific labeling. Fluorescently labeling this peptide is crucial for a variety of research applications, including receptor binding studies, cellular imaging, and high-throughput screening assays.[1][2] This guide provides a detailed protocol for the covalent attachment of an amine-reactive fluorescent dye to the epsilon-amine (ε-NH2) of the C-terminal lysine residue.
Principle of the Method
The protocol leverages the nucleophilic nature of the primary amine on the lysine side chain. This amine readily reacts with electrophilic fluorescent dyes, most commonly those activated as N-hydroxysuccinimide (NHS) esters.[3][4] The reaction, performed under slightly basic conditions (pH 8.0-9.0), facilitates the deprotonation of the amine, enhancing its reactivity towards the NHS ester. This results in the formation of a stable amide bond, covalently linking the fluorophore to the peptide. The N-terminal Boc group prevents labeling at the N-terminus, directing the conjugation specifically to the lysine residue.[5][6] Subsequent purification via Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) is essential to separate the labeled peptide from unreacted dye and peptide, ensuring a high-purity product for downstream applications.[][8]
Chemical Reaction Diagram
The following diagram illustrates the reaction between the peptide's lysine residue and a generic NHS-ester functionalized dye.
Caption: Reaction of lysine's primary amine with an NHS-ester dye.
Materials and Reagents
Peptide and Dye
-
(Boc-Tyr1,D-Ala2)-Leu-Enkephalin-Lys (Purity >95%)
-
Amine-reactive fluorescent dye (NHS ester), e.g., Alexa Fluor™ 488 NHS Ester, Cy5 NHS Ester, or FITC.[9][10] Store desiccated and protected from light at -20°C.
Buffers and Solvents
-
Reaction Buffer: 0.1 M Sodium bicarbonate buffer, pH 8.3.
-
Peptide Solvent: Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO).
-
HPLC Solvents:
-
Quenching Solution: 1.5 M Hydroxylamine, pH 8.5.
Equipment
-
Analytical balance
-
pH meter
-
Vortex mixer and centrifuge
-
Reverse-Phase HPLC system with a C18 column and UV/fluorescence detectors.[][8]
-
Mass Spectrometer (e.g., ESI-MS or MALDI-TOF) for identity confirmation.[][10]
-
Fluorometer or plate reader for concentration determination.
Experimental Protocols
This section details the step-by-step methodology for labeling, purification, and characterization.
Overall Experimental Workflow
Caption: The complete workflow from reagent preparation to final product.
Protocol 1: Peptide Labeling
-
Peptide Preparation: Dissolve (Boc-Tyr1,D-Ala2)-Leu-Enkephalin-Lys in a minimal volume of DMF or DMSO to make a concentrated stock solution (e.g., 10 mg/mL).
-
Dye Preparation: Immediately before use, dissolve the amine-reactive dye in fresh, anhydrous DMSO to a concentration of 10 mg/mL. Protect from light.
-
Reaction Setup:
-
In a microcentrifuge tube, dilute the peptide stock solution with the 0.1 M sodium bicarbonate buffer (pH 8.3) to a final peptide concentration of 1-5 mg/mL.
-
Add the dissolved fluorescent dye to the peptide solution. A 1.2 to 2-fold molar excess of dye over peptide is a good starting point.
-
Rationale: A slight molar excess of dye drives the reaction to completion. However, a large excess can lead to difficulties in purification. The basic pH ensures the lysine amine is deprotonated and nucleophilic.[3]
-
-
Incubation: Incubate the reaction mixture for 1-2 hours at room temperature, protected from light (e.g., by wrapping the tube in aluminum foil). Gentle mixing is recommended.
-
Quenching (Optional): To stop the reaction, you can add a small volume of 1.5 M hydroxylamine to react with any remaining NHS ester. Incubate for 30 minutes. This step is often omitted if proceeding directly to HPLC.
Protocol 2: Purification by RP-HPLC
Purification is critical to remove unreacted dye, which can interfere with fluorescence-based assays.[]
-
Sample Preparation: Acidify the reaction mixture by adding a small volume of 10% TFA to ensure peptide protonation and binding to the C18 column. Centrifuge to pellet any precipitate.
-
HPLC Setup:
-
Column: C18 reverse-phase column (e.g., 5 µm particle size, 100 Å pore size).
-
Detection: Set the UV detector to monitor the peptide backbone (approx. 220 nm) and the specific absorbance maximum of the chosen fluorophore (see Table 1). A fluorescence detector will provide higher sensitivity for the labeled product.
-
-
Elution Gradient: Perform a linear gradient elution. A typical gradient might be:
-
0-5 min: 5% Solvent B
-
5-35 min: 5% to 65% Solvent B
-
35-40 min: 65% to 95% Solvent B
-
Rationale: Unreacted (free) dye is typically more hydrophobic than the peptide and will elute later in the gradient. The unlabeled peptide will elute earliest, followed by the desired fluorescently labeled peptide.[8]
-
-
Fraction Collection: Collect fractions corresponding to the major peaks. The desired product peak should exhibit absorbance at both 220 nm and the dye's specific wavelength.
-
Post-Purification: Combine the pure fractions and lyophilize to obtain the labeled peptide as a powder. Store at -20°C or below, desiccated and protected from light.[8]
Data Analysis and Characterization
Confirmation of Labeling
Successful labeling must be confirmed by mass spectrometry.[][10]
-
Expected Mass: The molecular weight of the labeled peptide should be the sum of the molecular weight of the starting peptide and the mass of the fluorophore, minus the mass of the NHS leaving group.
-
Example Calculation:
-
(Boc-Tyr1,D-Ala2)-Leu-Enkephalin-Lys MW: ~725.9 g/mol
-
Alexa Fluor™ 488 NHS Ester MW: 643.4 g/mol
-
NHS group MW: 115.1 g/mol
-
Expected Labeled Mass: 725.9 + 643.4 - 115.1 = 1254.2 g/mol
-
Quantification
The concentration of the final product can be determined using the Beer-Lambert law (A = εcl) by measuring the absorbance at the dye's maximum absorption wavelength. The extinction coefficient (ε) is specific to the fluorophore.
Table of Common Amine-Reactive Dyes
| Fluorophore | Excitation (nm) | Emission (nm) | Molecular Weight (NHS Ester) | Key Features |
| FITC | ~494 | ~518 | 531.5 g/mol | Cost-effective, but pH sensitive and prone to photobleaching.[10] |
| Alexa Fluor™ 488 | ~495 | ~519 | 643.4 g/mol | Bright, photostable, and pH insensitive.[12][13] |
| Cy®3 | ~550 | ~570 | ~766 g/mol | Bright, suitable for multiplexing.[10] |
| Cy®5 | ~646 | ~662 | ~766 g/mol | Red-emitting, good for tissues with high autofluorescence.[9][10] |
Troubleshooting
| Problem | Possible Cause | Suggested Solution |
| Low Labeling Efficiency | Peptide or dye degradation. | Use fresh, anhydrous DMSO/DMF. Ensure peptide and dye have been stored correctly. |
| Incorrect reaction pH. | Verify the pH of the reaction buffer is between 8.0 and 9.0. | |
| Insufficient dye concentration. | Increase the molar excess of the dye to 2-5 fold. | |
| Multiple Peaks in HPLC | Reaction with other nucleophiles. | Ensure buffers are amine-free (e.g., do not use Tris). |
| Isomers of the dye. | Use an isomerically pure dye to avoid split peaks.[12][13] | |
| No Labeled Product | Hydrolysis of NHS ester. | Prepare dye solution immediately before use. Avoid aqueous contamination of the stock dye. |
References
-
Fluorescent Dye 488 NHS ester (A270022). Antibodies.com. [Link]
-
Fluorescence Labeled Peptide Synthesis. CD Formulation. [Link]
-
Late-Stage Functionalization of Lysine to Organelle-Targeting Fluorescent Probes. JACS Au. [Link]
-
Fluorescent Peptides & Dye Labeled Peptides. JPT Peptide Technologies. [Link]
-
Characterization of Green Fluorescent Proteins by 193 nm Ultraviolet Photodissociation Mass Spectrometry. PMC. [Link]
-
Fluorescence Labeling of Peptides: Finding the Optimal Protocol for Coupling Various Dyes to ATCUN-like Structures. PMC. [Link]
-
A simple method for developing lysine targeted covalent protein reagents. PMC. [Link]
-
Quantification of a peptide standard using the intrinsic fluorescence of tyrosine. PMC. [Link]
-
What is the best way of labeling a short peptide without changing its structure too much? ResearchGate. [Link]
-
Parallel Detection of Intrinsic Fluorescence from Peptides and Proteins for Quantification during Mass Spectrometric Analysis. Analytical Chemistry. [Link]
-
Peptide Purification. AAPPTec. [Link]
-
Environment-Sensitive Fluorescent Labelling of Peptides by Luciferin Analogues. MDPI. [Link]
-
Fluorescent labeled custom peptides. AnaSpec. [Link]
-
A Guide to the Analysis and Purification of Proteins and Peptides by Reversed-Phase HPLC. Waters. [Link]
-
(Boc-Tyr1,D-Ala2)-Leu-Enkephalin-Lys-. Shanghai Hongtai Biotechnology. [Link]
-
Supporting Information. Digital CSIC. [Link]
-
D-Lys-Leu-Lys(1)-D-Gln-D-Asp-D-Ile-D-Met-D-Ser-D-Arg-NH2. PubChem. [Link]
-
H-Phe-Tyr-Lys-Gly-Leu-Lys-Ala-Ser-Leu-Thr-Arg-Val-Val-Pro-Ala-Cys-Met-Val-Thr-Phe-Leu-Val-OH. PubChem. [Link]
Sources
- 1. Fluorescence Labeled Peptide Synthesis - Therapeutic Proteins & Peptides - CD Formulation [formulationbio.com]
- 2. jpt.com [jpt.com]
- 3. biotium.com [biotium.com]
- 4. abpbio.com [abpbio.com]
- 5. (Boc-Tyr1,D-Ala2)-Leu-Enkephalin-Lys- [hongtide.com]
- 6. digital.csic.es [digital.csic.es]
- 8. peptide.com [peptide.com]
- 9. Cyanine5 NHS ester, Amine-reactive red emitting fluorescent dye. (CAS 1263093-76-0) | Abcam [abcam.com]
- 10. Fluorescent Peptides: A Guide for Life Science Researchers - AltaBioscience [altabioscience.com]
- 11. hplc.eu [hplc.eu]
- 12. Fluorescent Dye 488 NHS ester (A270022) | Antibodies.com [antibodies.com]
- 13. lumiprobe.com [lumiprobe.com]
Designing Opioid Receptor Binding Assays Using (Boc-Tyr¹,D-Ala²)-Leu-Enkephalin-Lys: A Guide to Ligand Characterization
An Application Note and Protocol for Researchers
Abstract
Endogenous opioid peptides, such as enkephalins, are critical neuromodulators in pain perception and emotional regulation, primarily acting through mu (µ), delta (δ), and kappa (κ) opioid receptors.[1] The study of these G-protein coupled receptors (GPCRs) is fundamental to neuroscience and the development of novel analgesics with improved side-effect profiles. This guide provides a comprehensive framework for designing and executing receptor binding assays using a specifically engineered peptide, (Boc-Tyr¹,D-Ala²)-Leu-Enkephalin-Lys. We detail the rationale behind the peptide's design, including modifications for stability and labeling, and provide step-by-step protocols for both saturation and competitive binding assays. This document is intended for researchers, scientists, and drug development professionals seeking to quantify ligand-receptor interactions and screen for novel opioid receptor modulators.
Introduction: A Chemically Optimized Tool for Opioid Receptor Research
Leu-enkephalin (Tyr-Gly-Gly-Phe-Leu) is an endogenous neurotransmitter with inherent affinity for opioid receptors.[2] However, its native form is rapidly degraded by peptidases, limiting its utility in vitro and in vivo.[2] The synthetic analog, (Boc-Tyr¹,D-Ala²)-Leu-Enkephalin-Lys, has been rationally designed to overcome these limitations and serve as a robust tool for receptor binding studies.
-
D-Ala² Substitution: The replacement of glycine at position 2 with a D-alanine residue confers significant resistance to enzymatic degradation by aminopeptidases, thereby increasing the peptide's stability in biological preparations.[]
-
C-Terminal Lysine: The addition of a lysine residue at the C-terminus provides a primary amine on its side chain. This serves as a versatile chemical handle for conjugation, allowing for the attachment of a radiolabel (e.g., ¹²⁵I), a fluorophore, or biotin, which is essential for detection in binding assays.
-
Boc-Protected N-Terminus: The tert-butyloxycarbonyl (Boc) group protects the N-terminal tyrosine.[][5] This prevents non-specific labeling at this site and can influence the ligand's binding characteristics, necessitating its empirical characterization.
This application note will guide the user through the process of using a radiolabeled version of this peptide to determine key pharmacological parameters of opioid receptors and unlabeled test compounds.
Foundational Principles of Receptor Binding
Receptor binding assays are governed by the Law of Mass Action, which describes the reversible interaction between a ligand ([L]) and a receptor ([R]) to form a ligand-receptor complex ([LR]).
[L] + [R] ⇌ [LR]
The primary goal of these assays is to quantify this interaction by determining several key parameters:
-
Dissociation Constant (K_d): A measure of a ligand's affinity for its receptor. It is the concentration of ligand at which 50% of the receptors are occupied at equilibrium.[6] A lower K_d value signifies higher affinity.[7]
-
Maximum Receptor Density (B_max): Represents the total concentration of receptors in the preparation, typically expressed as fmol or pmol of receptor per mg of protein.[6][8]
-
Inhibition Constant (K_i): The affinity constant for an unlabeled (or "cold") competing ligand. It represents the concentration of a competitor that would occupy 50% of the receptors if no radioligand were present.[7][9]
A crucial aspect of assay design is distinguishing between specific and non-specific binding.
-
Total Binding: The total amount of radioligand bound to the receptor preparation.
-
Non-Specific Binding (NSB): The portion of the radioligand that binds to components other than the target receptor, such as filters, lipids, or other proteins.[10][11][12] This is measured by including a high concentration of an unlabeled competitor to saturate the target receptors.[11]
-
Specific Binding: The binding of the radioligand to the target receptor. It is the value of interest and is calculated as: Specific Binding = Total Binding - Non-Specific Binding.[12]
Experimental Protocols
These protocols assume the use of a radiolabeled version of (Boc-Tyr¹,D-Ala²)-Leu-Enkephalin-Lys, hereafter referred to as [³H]-Ligand or [¹²⁵I]-Ligand. The receptor source is a membrane preparation from cells stably expressing a specific opioid receptor subtype (e.g., hMOP, hDOP).
Required Materials
-
Receptor Source: Membrane homogenates from CHO or HEK293 cells expressing the human µ- or δ-opioid receptor, or rat brain tissue homogenates.
-
Radioligand: Tritiated ([³H]) or iodinated ([¹²⁵I]) (Boc-Tyr¹,D-Ala²)-Leu-Enkephalin-Lys.
-
Unlabeled Ligands:
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4, with 5 mM MgCl₂.
-
Wash Buffer: Cold (4°C) 50 mM Tris-HCl, pH 7.4.
-
Filtration System: Cell harvester (e.g., Brandel) and Whatman GF/B or GF/C glass fiber filters.[13]
-
Detection: Liquid scintillation counter and scintillation cocktail (for [³H]) or a gamma counter (for [¹²⁵I]).
-
General Lab Equipment: 96-well plates, multichannel pipettors, centrifuge.
Protocol 1: Saturation Binding Assay
Objective: To determine the K_d and B_max of the radioligand for a specific opioid receptor subtype.
Caption: Workflow for a saturation receptor binding assay.
Step-by-Step Methodology:
-
Plate Setup: Prepare a 96-well plate. Designate triplicate wells for each concentration of radioligand for both total and non-specific binding.
-
Reagent Preparation:
-
Assay Execution:
-
To Total Binding wells, add 50 µL of Assay Buffer.
-
To Non-Specific Binding (NSB) wells, add 50 µL of the high-concentration unlabeled ligand (final concentration should be ~100-1000x the K_d of that ligand).[15]
-
Add 50 µL of the appropriate radioligand dilution to all wells.
-
Initiate the reaction by adding 100 µL of the diluted membrane preparation (e.g., 10-20 µg protein/well) to all wells. The final volume is 200 µL.
-
-
Incubation: Incubate the plate at room temperature for 60-90 minutes to allow the binding to reach equilibrium.[13]
-
Harvesting: Terminate the assay by rapid vacuum filtration through a glass fiber filter plate using a cell harvester. Wash the filters 3-5 times with 300 µL of ice-cold Wash Buffer to remove unbound radioligand.[13]
-
Detection: Dry the filters, add scintillation cocktail (for [³H]) or place in tubes for a gamma counter (for [¹²⁵I]), and quantify the bound radioactivity.
Protocol 2: Competitive Binding Assay
Objective: To determine the affinity (K_i) of an unlabeled test compound by measuring its ability to compete with the radioligand for receptor binding.
Caption: Workflow for a competitive receptor binding assay.
Step-by-Step Methodology:
-
Plate Setup: As in the saturation assay, set up a 96-well plate with triplicate wells for each competitor concentration, plus controls for total binding (no competitor) and NSB.
-
Reagent Preparation:
-
Prepare serial dilutions of the unlabeled test compound. A wide concentration range (e.g., 10⁻¹¹ M to 10⁻⁵ M) is recommended for initial characterization.
-
Prepare the radioligand at a single concentration, ideally at or below its K_d value determined from the saturation assay.[15]
-
-
Assay Execution:
-
Add 50 µL of the appropriate test compound dilution to the sample wells.
-
Add 50 µL of Assay Buffer to the total binding wells.
-
Add 50 µL of the high-concentration NSB determinator to the NSB wells.
-
Add 50 µL of the fixed-concentration radioligand to all wells.
-
Initiate the reaction by adding 100 µL of the diluted membrane preparation to all wells.
-
-
Incubation, Harvesting, and Detection: Follow steps 4-6 from the Saturation Binding Assay protocol.
Alternative Technology: Scintillation Proximity Assay (SPA)
For high-throughput applications, SPA offers a homogeneous "mix-and-measure" alternative to filtration.[16][17] It eliminates the wash steps, making it more amenable to automation.
Caption: Principle of Scintillation Proximity Assay (SPA).
Principle: Receptors are immobilized on SPA beads containing a scintillant. When a radioligand (typically [³H]) binds to the receptor, it is brought close enough for the energy from its radioactive decay to excite the scintillant, producing a detectable light signal. Unbound radioligand is too far away in the solution, and its energy dissipates without generating a signal.[18]
Data Analysis and Interpretation
Saturation Binding Data
-
Calculate Specific Binding: For each radioligand concentration, subtract the average counts per minute (CPM) of the NSB wells from the average CPM of the total binding wells.
-
Convert to Molar Units: Convert CPM values to fmol or pmol using the specific activity of the radioligand and the amount of protein per well.
-
Plot and Analyze: Plot specific binding (Y-axis) against the concentration of free radioligand (X-axis). Use non-linear regression software (e.g., GraphPad Prism) to fit the data to the "one-site specific binding" equation to derive K_d and B_max.
Table 1: Example Saturation Binding Data
| [Radioligand] (nM) | Total Binding (fmol/mg) | NSB (fmol/mg) | Specific Binding (fmol/mg) |
| 0.1 | 55 | 5 | 50 |
| 0.2 | 105 | 10 | 95 |
| 0.5 | 210 | 25 | 185 |
| 1.0 | 320 | 50 | 270 |
| 2.0 | 430 | 100 | 330 |
| 5.0 | 550 | 250 | 300 |
| 10.0 | 695 | 500 | 195 |
| Result | K_d = 0.85 nM, B_max = 350 fmol/mg |
Note: Data are for illustrative purposes. A decline in specific binding at high radioligand concentrations can occur if NSB becomes disproportionately high.
Competitive Binding Data
-
Calculate Percent Specific Binding: Normalize the data by defining the average specific binding in the absence of a competitor as 100% and the NSB as 0%.
-
Plot and Analyze: Plot the percent specific binding (Y-axis) against the log concentration of the test compound (X-axis). Use non-linear regression to fit the data to a sigmoidal dose-response (variable slope) equation to determine the IC₅₀ (the concentration of competitor that inhibits 50% of specific binding).
-
Calculate K_i: Convert the experimentally derived IC₅₀ value to the inhibition constant, K_i, using the Cheng-Prusoff equation .[9][19] This equation corrects for the presence of the radioligand.
Cheng-Prusoff Equation: K_i = IC₅₀ / (1 + ([L] / K_d))
Where:
-
IC₅₀ is the experimentally determined half-maximal inhibitory concentration.
-
[L] is the concentration of the radioligand used in the assay.
-
K_d is the dissociation constant of the radioligand (determined from the saturation assay).
The Cheng-Prusoff relationship provides a more accurate measure of an inhibitor's affinity for its target than the IC₅₀ alone, as the K_i is a theoretical value independent of assay conditions.[9]
Table 2: Example Competitive Binding Data
| [Competitor] (log M) | % Specific Binding |
| -11 | 99.5 |
| -10 | 98.2 |
| -9.5 | 91.3 |
| -9.0 | 75.4 |
| -8.5 | 49.8 |
| -8.0 | 24.1 |
| -7.5 | 8.9 |
| -7.0 | 2.1 |
| Result | IC₅₀ = 3.16 nM (-8.5 M) |
Assuming [L] = 0.5 nM and K_d = 0.85 nM: K_i = 3.16 / (1 + (0.5 / 0.85)) = 3.16 / 1.588 = 1.99 nM
Troubleshooting
| Problem | Potential Cause(s) | Recommended Solution(s) |
| High Non-Specific Binding (>50% of total) | Radioligand is too hydrophobic; filter binding; insufficient washing. | Include a non-ionic detergent (e.g., 0.1% BSA or Tween-20) in the buffer.[11] Pre-soak filters in 0.5% polyethyleneimine. Increase wash volume or number of washes.[11] |
| Low Specific Signal (low signal-to-noise) | Insufficient receptor density; inactive receptor prep; low radioligand specific activity. | Increase the amount of membrane protein per well. Ensure proper storage and handling of membranes. Use a radioligand with higher specific activity. |
| High Well-to-Well Variability | Inaccurate pipetting; incomplete mixing; inconsistent washing. | Use calibrated pipettes. Ensure thorough mixing after adding reagents. Ensure the cell harvester is functioning correctly and washes all wells evenly. |
| Calculated K_d differs greatly from IC₅₀ | Assay not at equilibrium; violation of Cheng-Prusoff assumptions (e.g., competitive interaction). | Increase incubation time and confirm equilibrium is reached. If the competitor is non-competitive, the Cheng-Prusoff equation is not valid. |
Conclusion
The synthetic peptide (Boc-Tyr¹,D-Ala²)-Leu-Enkephalin-Lys is a powerful and stable tool for the pharmacological characterization of opioid receptors. By employing the robust saturation and competitive radioligand binding assays detailed in this guide, researchers can accurately determine the affinity of this ligand (K_d), quantify receptor expression levels (B_max), and effectively screen and rank the potency (K_i) of novel unlabeled compounds. Adherence to these protocols and principles of data analysis will ensure the generation of high-quality, reproducible data crucial for advancing drug discovery in the opioid field.
References
-
Cheng, Y., & Prusoff, W. H. (1973). Relationship between the inhibition constant (K1) and the concentration of inhibitor which causes 50 per cent inhibition (I50) of an enzymatic reaction. Biochemical Pharmacology, 22(23), 3099-3108. (Note: While the original paper is the key source, a more accessible explanation is provided by the Canadian Society of Pharmacology and Therapeutics). Source: [Link]
-
Surmodics. (n.d.). Non-Specific Binding: What You Need to Know. Source: [Link]
-
Calculator.net. (2024). Cheng-Prusoff Equation Calculator. Source: [Link]
-
Hansen, S. B., et al. (2016). Principle of time-resolved Scintillation Proximity Assay (SPA) to quantify stability of high-affinity radio-ligand binding to GPCRs. ResearchGate. Source: [Link]
-
Heitman, L. H., et al. (2016). Scintillation proximity assay (SPA) as a new approach to determine a ligand's kinetic profile. A case in point for the adenosine A1 receptor. Purinergic Signalling, 12(1), 115–126. Source: [Link]
-
Le, T., et al. (2017). Radioligand Binding Assays. Bio-protocol, 7(16), e2494. Source: [Link]
-
Cai, W., & Chen, X. (2016). Radioligand saturation binding for quantitative analysis of ligand-receptor interactions. Biophysics Reports, 2(1), 1-10. Source: [Link]
-
DeHaven, R. N., & DeCoster, M. A. (2000). Characterization of Opioid Receptors. Current Protocols in Pharmacology. Source: [Link]
-
Cheng, H. C. (2001). determination of KB or Ki from IC50. A closer look at the Cheng-Prusoff equation, the Schild plot and related power equations. Journal of Pharmacological and Toxicological Methods, 46(2), 61-71. Source: [Link]
-
Rusling Research Group. (n.d.). Non Specific Binding (NSB) in Antigen-Antibody Assays. University of Connecticut. Source: [Link]
-
GraphPad Software. (2024). GraphPad Prism 11 Curve Fitting Guide - Nonspecific binding. Source: [Link]
-
Alfa Cytology. (n.d.). Saturation Radioligand Binding Assays. Source: [Link]
-
Sittampalam, G. S., et al. (2012). Receptor Binding Assays for HTS and Drug Discovery. In Assay Guidance Manual. Eli Lilly & Company and the National Center for Advancing Translational Sciences. Source: [Link]
-
Polt, R., et al. (2000). Enkephalin Glycopeptide Analogues Produce Analgesia with Reduced Dependence Liability. Journal of Medicinal Chemistry, 43(13), 2629–2637. Source: [Link]
-
Jayanthi, A., et al. (2014). Enkephalin analogues with N-phenyl-N-(piperidin-2-ylmethyl) propionamide derivatives: Synthesis and biological evaluations. Bioorganic & Medicinal Chemistry Letters, 24(1), 355-359. Source: [Link]
-
Le, Q. N., et al. (2010). Exploring the Backbone of Enkephalins To Adjust Their Pharmacological Profile for the δ-Opioid Receptor. Journal of Medicinal Chemistry, 53(19), 7124–7134. Source: [Link]
-
BindingDB. (n.d.). μ-opioid Receptor Binding Assay. Source: [Link]
-
Gonzalez-Perez, O., & Lanuza, M. (2024). Enkephalins and Pain Modulation: Mechanisms of Action and Therapeutic Perspectives. International Journal of Molecular Sciences, 25(3), 1801. Source: [Link]
-
Cai, W., & Chen, X. (2016). Radioligand saturation binding for quantitative analysis of ligand-receptor interactions. Biophysics Reports, 2, 1-10. Source: [Link]
-
Ellis, C. R., et al. (2018). Predicting opioid receptor binding affinity of pharmacologically unclassified designer substances using molecular docking. PLOS ONE, 13(5), e0197734. Source: [Link]
-
Shahosseini, S., et al. (2021). Optimization binding studies of opioid receptors, saturation and competition, using [3H]-DAMGO. Journal of Pharmacopuncture, 24(2), 79-85. Source: [Link]
-
GraphPad Software. (n.d.). The GraphPad Guide to Analyzing Radioligand Binding Data. Source: [Link]
-
Pasternak, G. W. (2017). Radioligand Binding Assay for an Exon 11-Associated Mu Opioid Receptor Target. Bio-protocol, 7(18), e2545. Source: [Link]
-
Dolman, R., et al. (2019). Flowchart of the protocol for the MS binding assay. ResearchGate. Source: [Link]
-
Stevens, C. W., & Racz, B. (2000). Selective opioid agonist and antagonist competition for [³H]-naloxone binding in amphibian spinal cord. Brain Research, 884(1-2), 184-191. Source: [Link]
-
Niidome, T., et al. (1994). Binding to opioid receptors of enkephalin derivatives taking alpha-helical conformation and its dimer. Journal of Biochemistry, 115(2), 328-333. Source: [Link]
-
Li, J. X., et al. (2011). Binding affinities for opioid receptors and efficacy in stimulating [³⁵S]GTPγS binding to membranes of ATPM-ET in CHO cells stably expressing opioid receptors. ResearchGate. Source: [Link]
-
Stevens, C. W., & Racz, B. (2000). Selective opioid agonist and antagonist competition for [3H]-naloxone binding in amphibian spinal cord. Brain Research, 884(1-2), 184-191. Source: [Link]
-
Islam, M. R., et al. (2016). Enkephalin-Fentanyl Multifunctional Opioids as Potential Neuroprotectants for Ischemic Stroke Treatment. Current Pharmaceutical Design, 22(42), 6459-6468. Source: [Link]
-
Rónai, A. Z., et al. (1993). Opioid antagonist properties of the highly delta-receptor-selective BOC-Tyr-Pro-Gly-Phe-Leu-Thr (OtBu) peptide and of its Phe1 and Mel1 analogues. Life Sciences, 52(12), 1033-1040. Source: [Link]
-
Hashimoto, M., et al. (1994). Biological Properties of Opioid Peptides Replacing Tyr at Position 1 by 2,6-Dimethyl-Tyr1. Chemical and Pharmaceutical Bulletin, 42(4), 896-900. Source: [Link]
-
Yamazaki, T., et al. (1990). Solid phase synthesis and opioid receptor binding activities of [D-Ala2, D-Leu5]enkephalin analogs containing a fluorinated aromatic amino acid. International Journal of Peptide and Protein Research, 36(4), 326-332. Source: [Link]
-
Mathur, K. B., et al. (1986). Synthesis and biological activity of some new leucine-enkephalin analogues. Indian Journal of Chemistry, 25B, 853-856. Source: [Link]
-
PubChem. (n.d.). Boc-D-Phe-D-Leu-D-Lys-OH. Source: [Link]
-
Costa, T., et al. (1985). Receptor binding and biological activity of bivalent enkephalins. Molecular Pharmacology, 28(2), 146-154. Source: [Link]
-
PubChem. (n.d.). H-Phe-Tyr-Lys-Gly-Leu-Lys-Ala-Ser-Leu-Thr-Arg-Val-Val-Pro-Ala-Cys-Met-Val-Thr-Phe-Leu-Val-OH. Source: [Link]
-
Di Natale, C., et al. (2024). Identification of c[D-Trp-Phe-β-Ala-β-Ala], the First κ-Opioid Receptor-Specific Negative Allosteric Modulator. ACS Medicinal Chemistry Letters. Source: [Link]
Sources
- 1. Enkephalins and Pain Modulation: Mechanisms of Action and Therapeutic Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Exploring the Backbone of Enkephalins To Adjust Their Pharmacological Profile for the δ-Opioid Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Boc-Tyr-OH 98% | Sigma-Aldrich [sigmaaldrich.com]
- 6. biophysics-reports.org [biophysics-reports.org]
- 7. resources.revvity.com [resources.revvity.com]
- 8. Saturation Radioligand Binding Assays - Alfa Cytology - Rdcthera [rdcthera.com]
- 9. Canadian Society of Pharmacology and Therapeutics (CSPT) - Cheng-Prusoff Equation [pharmacologycanada.org]
- 10. Surmodics - Non-Specific Binding: What You Need to Know [shop.surmodics.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. graphpad.com [graphpad.com]
- 13. bio-protocol.org [bio-protocol.org]
- 14. Optimization binding studies of opioid receptors, saturation and competition, using [3H]-DAMGO - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Receptor Binding Assays for HTS and Drug Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. Scintillation proximity assay (SPA) as a new approach to determine a ligand's kinetic profile. A case in point for the adenosine A1 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. revvity.com [revvity.com]
- 18. researchgate.net [researchgate.net]
- 19. calculator.academy [calculator.academy]
Topic: Lyophilization and Reconstitution Techniques for Enkephalin Peptides
An Application Note and Protocol from the Senior Application Scientist
Audience: Researchers, scientists, and drug development professionals.
Abstract: Enkephalins, as endogenous opioid pentapeptides, hold significant therapeutic potential but are notoriously unstable in aqueous solutions, with a very short in-vivo half-life.[1][2] Lyophilization, or freeze-drying, is an essential technology to transform these labile molecules into a stable, solid form, enabling long-term storage and transport.[3][4] This guide provides an in-depth exploration of the scientific principles and practical methodologies for the successful lyophilization and subsequent reconstitution of enkephalin peptides. We will delve into the causality behind formulation choices and process parameters, offering robust protocols designed to preserve the structural integrity and biological activity of these critical neuropeptides.
Part 1: The Imperative for Lyophilization: Stabilizing Enkephalin Peptides
Enkephalins (e.g., Met-enkephalin and Leu-enkephalin) are rapidly degraded in the body by various enzymes, sometimes called enkephalinases.[2][5] This inherent instability extends to in-vitro handling, where hydrolysis, oxidation (particularly of the methionine residue in Met-enkephalin), and other degradation pathways compromise their efficacy in experimental and therapeutic contexts.[6][7] Lyophilization circumvents these challenges by removing water, the primary medium for most chemical degradation reactions, thereby dramatically extending the peptide's shelf-life from days to years.[4][8]
Core Principles of Peptide Lyophilization
Lyophilization is a sophisticated dehydration process based on the principle of sublimation, where ice transitions directly to vapor under a vacuum.[9] This is accomplished in three critical, interdependent stages.[10]
-
Freezing: The objective is to completely solidify the aqueous formulation. The cooling rate is a critical parameter; slow freezing produces larger ice crystals, creating a more porous matrix that facilitates vapor escape during drying.[9] However, it can also create significant concentration gradients of solutes, which may stress the peptide. Conversely, rapid freezing (snap-freezing) creates smaller ice crystals, resulting in a more uniform frozen matrix.[11] The final freezing temperature must be well below the critical glass transition temperature (Tg') of the maximally freeze-concentrated solute, which is the point where the unfrozen water vitrifies, immobilizing the peptide and excipients in a glassy state.[4]
-
Primary Drying (Sublimation): After freezing, a deep vacuum is applied to the chamber, and shelf temperature is carefully increased. This provides the energy needed for the frozen water (ice) to sublimate directly into vapor.[12] The cardinal rule of primary drying is to keep the product temperature safely below its collapse temperature (Tc).[4][12] Exceeding the Tc will cause the rigid, amorphous structure to collapse into a viscous fluid, a phenomenon known as "meltback," which results in a poor-quality cake, incomplete drying, and severely compromised stability.[9]
-
Secondary Drying (Desorption): Once all the ice has been sublimated, a small amount of non-frozen, "bound" water remains adsorbed to the peptide and excipients. In this final stage, the shelf temperature is further raised while maintaining a low pressure to provide the energy needed to desorb this residual moisture.[13] Achieving a final moisture content of 1-3% is often targeted to ensure maximum long-term stability.
Formulation Strategy: The Science of Excipients
A successful lyophilized product is as dependent on its formulation as it is on the process itself. Excipients are not mere additives; they are functional components essential for protecting the peptide during the stresses of freezing and drying.[10][14]
| Excipient Class | Primary Function(s) | Common Examples | Mechanism of Action for Enkephalins |
| Bulking Agents | Provide structure and mass to the lyophilized cake, preventing collapse.[4] | Mannitol, Glycine | Forms a crystalline scaffold that supports the amorphous phase containing the peptide, ensuring an elegant and robust cake structure. |
| Cryo/Lyoprotectants | Stabilize peptide structure during freezing and drying.[14][15] | Sucrose, Trehalose | These disaccharides form a rigid, amorphous glassy matrix around the peptide molecules. They act as water substitutes, forming hydrogen bonds with the peptide to maintain its native conformation and prevent denaturation or aggregation.[12][16] |
| Buffering Agents | Maintain a stable pH. | Histidine, Phosphate | During freezing, components of common buffers like phosphate can crystallize at different rates, causing dramatic shifts in the pH of the unfrozen liquid, which can degrade the peptide. Histidine buffers are often preferred for their stability during freezing. |
| Antioxidants | Prevent oxidative degradation.[15] | Methionine | The methionine residue in Met-enkephalin is highly susceptible to oxidation.[6] Including a sacrificial antioxidant like free methionine can help protect the peptide. |
Protocol 1: Lyophilization of Met-Enkephalin
This protocol provides a robust starting point. Optimization is necessary based on the specific formulation and lyophilizer capabilities.
1. Pre-Lyophilization: Formulation Preparation
-
Objective: To create a solution that protects the peptide and forms a stable cake.
-
Methodology:
-
Prepare all solutions using sterile, high-purity water (e.g., Water for Injection, WFI).
-
Prepare a stock solution of a suitable buffer (e.g., 10 mM Histidine, pH 6.0).
-
In a sterile vessel, dissolve the cryoprotectant (e.g., sucrose to a final concentration of 5% w/v) and bulking agent (e.g., mannitol to 2% w/v) in the buffer.
-
Once all excipients are fully dissolved, add the Met-Enkephalin peptide and gently swirl to dissolve. Avoid vigorous mixing.
-
Perform a sterile filtration of the final bulk solution through a 0.22 µm filter.
-
Aseptically dispense the solution into sterile lyophilization vials (e.g., Type I glass vials).[12] Insert sterile, partially-seated lyophilization stoppers.
-
2. The Lyophilization Cycle
-
Objective: To freeze-dry the formulation into a stable cake.
-
Methodology:
-
Loading: Carefully load the vials onto the lyophilizer shelves, pre-chilled to 5°C.
-
Freezing Stage:
-
Ramp the shelf temperature down to -45°C over 2 hours.
-
Hold at -45°C for at least 3 hours to ensure complete solidification.
-
-
Primary Drying Stage:
-
Pull a vacuum on the chamber to ≤100 mTorr.
-
Once the vacuum is stable, ramp the shelf temperature to -15°C over 2 hours.
-
Hold at -15°C for 24-48 hours, or until product temperature probes indicate the completion of sublimation (i.e., product temperature rises to meet shelf temperature).
-
-
Secondary Drying Stage:
-
Ramp the shelf temperature to 25°C over 4 hours.
-
Hold at 25°C for a minimum of 6-8 hours.
-
-
Stoppering and Unloading:
-
Backfill the chamber with sterile, inert gas (e.g., Nitrogen) to near atmospheric pressure.
-
Actuate the stoppering mechanism within the lyophilizer to fully seat the stoppers in the vials.
-
Release the vacuum, unload the vials, and apply crimp seals to ensure container closure integrity.
-
-
Visualization: Lyophilization Workflow
Caption: Workflow for the lyophilization of enkephalin peptides.
Part 2: Reconstitution: Returning Enkephalins to a Usable Form
Reconstitution is the process of dissolving the lyophilized peptide powder to restore it to a liquid form for use.[17] This step is as critical as lyophilization; improper technique can lead to incomplete solubilization, aggregation, or degradation.[8]
Key Principles of Peptide Reconstitution
-
Solvent Selection: The choice of solvent is dictated by the peptide's properties. For most enkephalins, which are generally hydrophilic, high-purity sterile water is sufficient.[18] For applications requiring sterility over multiple uses, Bacteriostatic Water for Injection (BWFI), which contains 0.9% benzyl alcohol, can be used. Buffered solutions (e.g., PBS, pH 7.4) may be required for specific biological assays to ensure physiological compatibility.
-
Dissolution Technique: Lyophilized peptides should be dissolved gently.[19] Vigorous shaking or vortexing can introduce shear stress, causing the peptide to aggregate or denature. Gentle swirling or rolling the vial is the recommended method.
-
Sterility: Maintaining aseptic technique throughout the reconstitution process is paramount to prevent microbial contamination, especially for peptides intended for cell-based assays or in-vivo use.[17]
Protocol 2: Reconstitution of Lyophilized Enkephalin
1. Preparation
-
Objective: To prepare the necessary materials and ensure a sterile environment.
-
Methodology:
-
Allow the lyophilized peptide vial to warm to room temperature before opening. This prevents condensation of atmospheric moisture onto the cold peptide cake, which is highly hygroscopic.[11][20]
-
Gather materials: the peptide vial, the chosen sterile solvent (e.g., sterile water), sterile syringes and needles, and alcohol wipes.[8]
-
Wipe the rubber stoppers of both the peptide vial and the solvent vial with an alcohol wipe.
-
2. Reconstitution Procedure
-
Objective: To dissolve the peptide cake completely without compromising its integrity.
-
Methodology:
-
Calculate Solvent Volume: Determine the volume of solvent needed to achieve the desired final peptide concentration.
-
Example: To make a 1 mg/mL solution from a vial containing 500 µg (0.5 mg) of peptide, you would add 0.5 mL of solvent.
-
-
Using a sterile syringe, draw up the calculated volume of the reconstitution solvent.
-
Slowly inject the solvent into the peptide vial, directing the stream against the inner wall of the vial, not directly onto the lyophilized cake.[21] The vacuum inside the vial may cause the solvent to be drawn in rapidly; control the injection rate.
-
Gently swirl or roll the vial until the powder is completely dissolved. Do not shake or vortex.[19]
-
Allow the solution to sit for a few minutes to ensure complete dissolution.
-
Visually inspect the solution. It should be clear and free of any particulates. If particulates are present, the peptide may not be fully dissolved or may have aggregated.
-
Visualization: Reconstitution Best Practices
Caption: Key steps and considerations for peptide reconstitution.
Part 3: Storage and Stability: A Self-Validating System
Proper storage is critical to maintaining the peptide's viability. The stability is drastically different between the lyophilized and reconstituted states.
| Peptide Form | Recommended Storage Temperature | Expected Stability | Critical Considerations |
| Lyophilized | Long-term: -20°C or -80°C[11][22][23] Short-term: 2-8°C (weeks)[22] | Years at ≤ -20°C[24] | Store in a desiccated, dark environment.[19][23] The powder is hygroscopic; minimize exposure to air.[20] |
| Reconstituted | Short-term: 2-8°C[22] Longer-term: -20°C (in aliquots)[18][25] | Days to weeks at 2-8°C.[18] Weeks to months at -20°C.[25] | AVOID REPEATED FREEZE-THAW CYCLES. [19][24] Aliquoting into single-use volumes is the most critical practice to preserve stability.[24] |
References
- Blynskaya, E.V., Tishkov, S.V., Alekseev, K.V., & Marakhova, A.I. (n.d.). EXCIPIENTS IN THE TECHNOLOGY OF LYOPHILIZATION OF PEPTIDES AND PROTEINS. Pharmacy.
- Wikipedia. (2024). Met-enkephalin.
- Priority Aminos. (n.d.). Store Lyophilized Peptides – Best Practices (RUO).
- PubMed. (2003). Study of degradation pathways of Amadori compounds obtained by glycation of opioid pentapeptide and related smaller fragments: stability, reactions, and spectroscopic properties.
- (2025, August 12). Peptide Lyophilization Protocol: A Step-by-Step Lab Guide.
- PMC - NIH. (2025, October 13). Short Peptides as Excipients in Parenteral Protein Formulations: A Mini Review.
- PubMed - NIH. (n.d.). Degradation and oxidation of methionine enkephalin by human neutrophils.
- (n.d.). Excipients used in lyophilization of small molecules.
- Dripdok Help Center - Intercom. (n.d.). The Ultimate Guide to Storing Peptides: Best Practices for Maximum Potency & Longevity.
- (n.d.). How to Store Peptides | Best Practices for Researchers.
- GenScript. (n.d.). Peptide Storage and Handling Guidelines.
- CD Formulation. (n.d.). Protein & Peptide Lyophilization Formulation Development.
- NCBI Bookshelf. (2023, March 20). Physiology, Enkephalin - StatPearls.
- Patsnap Synapse. (2024, June 21). What are enkephalinase inhibitors and how do they work?
- (n.d.). Peptide Reconstitution Instructions.
- (n.d.). An Ultimate Guide to Peptide Reconstitution.
- Phoenix Pharmaceuticals, Inc. (n.d.). Met-Enkephalin.
- JPT. (n.d.). How to Reconstitute Peptides.
- R&D Systems. (n.d.). How to Reconstitute Lyophilized Proteins.
- Bachem. (n.d.). Handling and Storage Guidelines for Peptides.
- PMC. (n.d.). Practical advice in the development of a lyophilized protein drug product.
- (2012, October 3). Stabilization of Lyophilized Pharmaceuticals by Process Optimization: Challenges and Opportunities.
- Phoenix Pharmaceuticals, Inc. (n.d.). Enkephalin.
- Purdue University Graduate School. (2024, June 12). IMPACT OF EXCIPIENTS ON MOBILITY AND STABILITY OF LYOPHILIZED BIOLOGICS FORMULATIONS.
- FDA. (2014, November 11). Lyophilization of Parenteral (7/93).
- Medvix Publications. (2025, August 6). Comprehensive Review: Lyophilization of Injectable Pharmaceuticals.
Sources
- 1. Physiology, Enkephalin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Met-enkephalin - Wikipedia [en.wikipedia.org]
- 3. Protein & Peptide Lyophilization Formulation Development - Therapeutic Proteins & Peptides - CD Formulation [formulationbio.com]
- 4. medvixpublications.org [medvixpublications.org]
- 5. What are enkephalinase inhibitors and how do they work? [synapse.patsnap.com]
- 6. Degradation and oxidation of methionine enkephalin by human neutrophils - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Study of degradation pathways of Amadori compounds obtained by glycation of opioid pentapeptide and related smaller fragments: stability, reactions, and spectroscopic properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. powerofpeptidesodyssey.com [powerofpeptidesodyssey.com]
- 9. fda.gov [fda.gov]
- 10. jefc.scholasticahq.com [jefc.scholasticahq.com]
- 11. verifiedpeptides.com [verifiedpeptides.com]
- 12. Practical advice in the development of a lyophilized protein drug product - PMC [pmc.ncbi.nlm.nih.gov]
- 13. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 14. EXCIPIENTS IN THE TECHNOLOGY OF LYOPHILIZATION OF PEPTIDES AND PROTEINS | Pharmacy [pharmaciyajournal.ru]
- 15. Short Peptides as Excipients in Parenteral Protein Formulations: A Mini Review - PMC [pmc.ncbi.nlm.nih.gov]
- 16. hammer.purdue.edu [hammer.purdue.edu]
- 17. jpt.com [jpt.com]
- 18. phoenixpeptide.com [phoenixpeptide.com]
- 19. priorityaminos.com [priorityaminos.com]
- 20. bachem.com [bachem.com]
- 21. regenpeptides.co.uk [regenpeptides.co.uk]
- 22. The Ultimate Guide to Storing Peptides: Best Practices for Maximum Potency & Longevity | Dripdok Help Center [intercom.help]
- 23. jpt.com [jpt.com]
- 24. genscript.com [genscript.com]
- 25. phoenixpeptide.com [phoenixpeptide.com]
Troubleshooting & Optimization
Technical Support Center: Solubilization Protocols for (Boc-Tyr1,D-Ala2)-Leu-Enkephalin-Lys
[1]
Case ID: ENK-SOL-001 Subject: Improving Aqueous Solubility of Hydrophobic N-Terminally Protected Enkephalin Analogs Assigned Scientist: Senior Application Scientist, Peptide Formulation Div.[1]
Executive Summary & Molecular Profile[1][2]
User Issue: Difficulty dissolving (Boc-Tyr1,D-Ala2)-Leu-Enkephalin-Lys in aqueous buffers (PBS, Saline, Water) for biological assays.
Technical Diagnosis: The solubility issue arises from a "Hydrophobic Dominance" conflict. While the C-terminal Lysine provides a hydrophilic "anchor," the N-terminal Boc (tert-butyloxycarbonyl) group, combined with the aromatic/aliphatic residues (Tyr, Phe, Leu), creates a significant lipophilic domain.
-
Sequence: Boc-Tyr-D-Ala-Gly-Phe-Leu-Lys[1]
-
Hydrophobicity Index: High (5 of 6 residues are hydrophobic or aromatic).
-
Charge State (pH 7.4):
-
N-Term: Blocked (Neutral).
-
C-Term (if free acid): Deprotonated (Negative).
-
Lysine Side Chain: Protonated (Positive).
-
Net Charge: ~0 (Zwitterionic). Result: Aggregation/Precipitation. [1]
-
The Solution: You must disrupt the hydrophobic stacking or manipulate the ionization state to force solvation.
Troubleshooting Workflow (Decision Tree)
The following logic gate determines the optimal solubilization strategy based on your downstream application constraints.
Figure 1: Decision tree for selecting the appropriate solubilization method based on experimental constraints.
Detailed Protocols
Method A: The "Stock & Dilute" Strategy (Organic Co-solvents)
Best for: In vitro assays, receptor binding studies.
Mechanism: The organic solvent (DMSO or DMF) disrupts the hydrophobic interactions between the Boc group and the Phenylalanine/Leucine side chains, allowing the peptide to unfold and disperse before being diluted into water.
-
Calculate: Determine the amount of DMSO required to make a 100x or 1000x stock solution (e.g., 10 mM).
-
Dissolve: Add 100% anhydrous DMSO to the lyophilized peptide powder.
-
Critical Step: Do not add water yet. The peptide must be fully dissolved in the organic phase first.
-
Visual Check: Vortex for 30 seconds. The solution should be crystal clear.
-
-
Dilute: Slowly add the peptide/DMSO stock to your aqueous buffer (PBS or Media) while vortexing the buffer.
-
Target: Final DMSO concentration should be < 1% (v/v) to avoid cytotoxicity.
-
Warning: If the peptide precipitates upon dilution (cloudiness appears), the hydrophobic drive is too strong. Switch to Method C .
Method B: pH Manipulation (Acidification)
Best for: LC-MS analysis, robust biological systems.[1]
Mechanism: At neutral pH, the C-terminal carboxylate (negative) and Lysine amine (positive) cancel each other out (Isoelectric point precipitation).[1] Lowering the pH below 4 protonates the C-terminus (neutral), leaving the Lysine positive. The net +1 charge repels aggregation.
-
Preparation: Prepare a 10% (v/v) Acetic Acid solution in sterile water.
-
Solubilization: Add the acetic acid solution dropwise to the peptide powder.
-
Agitation: Vortex and sonicate (see FAQ for sonication limits).
-
Dilution: Once dissolved, dilute with water to the desired concentration.
-
Note: If you dilute into a strong buffer (like PBS) immediately, the pH may rise back to 7, causing reprecipitation. Use unbuffered saline or low-molarity buffers if possible.[1]
-
Method C: Host-Guest Complexation (Cyclodextrins)
Best for: In vivo animal studies, sensitive cell lines.[1]
Mechanism: The hydrophobic Boc group and aromatic side chains (Tyr/Phe) are encapsulated inside the "donut" shape of the cyclodextrin molecule. The exterior of the cyclodextrin is hydrophilic, rendering the complex water-soluble without organic solvents or extreme pH.
-
Excipient: Use 2-Hydroxypropyl-β-cyclodextrin (HP-β-CD) .[1]
-
Vehicle Prep: Prepare a 20% (w/v) solution of HP-β-CD in water or saline.[1]
-
Dissolution: Add the cyclodextrin solution directly to the peptide powder.
-
Incubation: Vortex and place on a shaker for 30–60 minutes at room temperature. The mechanical energy helps the Boc group find the cyclodextrin cavity.
Comparative Data: Solvent Systems
| Parameter | Water / PBS (pH 7.4) | 10% Acetic Acid | DMSO (Stock) | 20% HP-β-CD |
| Solubility Potential | Poor (High Aggregation) | Good (Net +1 Charge) | Excellent | High (Encapsulation) |
| Boc-Group Impact | Promotes precipitation | Mitigated by charge repulsion | Solvated by organic phase | Masked inside cavity |
| Biological Toxicity | None | Low (if diluted) | High (if >1%) | Very Low |
| Stability | Low (Aggregation likely) | High | High | High |
| Recommended Use | Do Not Use Alone | HPLC / Analytical | In Vitro Screening | In Vivo / Formulation |
Mechanism of Action Visualization
Understanding why the peptide precipitates is key to fixing it.
Figure 2: Mechanistic impact of different solvent systems on the Boc-protected peptide.[1]
Frequently Asked Questions (FAQ)
Q1: Can I use sonication to speed up dissolution? A: Yes, but with caution. Brief sonication (15-30 seconds) in a water bath is effective for breaking up crystal lattices.[1]
-
Warning: Extended sonication can generate heat. Since this peptide contains Met-Enkephalin analogs (though this specific sequence uses Leu, it contains Tyr/Phe), heat can promote oxidation or degradation.[1] Keep the sample on ice between bursts.
Q2: Why does the solution turn cloudy when I add my DMSO stock to PBS? A: This is the "Crash-out" effect.[1] The local concentration of water around the hydrophobic Boc group increases too rapidly.
-
Fix: Vortex the PBS while adding the DMSO stock dropwise. If it still crashes, your concentration is above the thermodynamic solubility limit. Lower the concentration or switch to the Cyclodextrin method.
Q3: I need to remove the Boc group. How do I do that? A: If the Boc group is not required for your assay, removing it will drastically improve solubility.
-
Protocol: Treat the dry peptide with 95% TFA (Trifluoroacetic acid) for 30 minutes. Evaporate the TFA under nitrogen. The resulting "free amine" peptide will be highly soluble in water due to the new N-terminal positive charge.
Q4: How should I store the solubilized peptide? A:
-
In DMSO: Stable at -20°C for months.
-
In Water/Acid: Unstable. Use immediately or aliquot and freeze at -80°C. Avoid freeze-thaw cycles.
References
- Loftsson, T., & Brewster, M. E. (2010). Pharmaceutical applications of cyclodextrins: basic science and product development. Journal of Pharmacy and Pharmacology.
-
PubChem. (n.d.). Boc-L-Tyrosine Compound Summary. Retrieved from [Link]
Technical Support Center: Boc Group Integrity in Peptide Handling & Storage
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth technical assistance and troubleshooting advice for preventing the premature deprotection of the tert-butyloxycarbonyl (Boc) group during peptide handling and storage. As a widely used, acid-labile protecting group in peptide synthesis, maintaining the integrity of the Boc group is critical for successful outcomes.[1][] This resource offers practical, field-proven insights to help you navigate the challenges of working with Boc-protected peptides.
Troubleshooting Guide: Diagnosing and Resolving Unintended Boc Deprotection
This section addresses specific issues that may indicate premature Boc group cleavage and provides actionable solutions.
Issue 1: My purified, lyophilized Boc-peptide shows a lower molecular weight than expected in mass spectrometry analysis.
Possible Cause: This is a strong indicator of partial or complete Boc group loss (a mass difference of 100.12 Da). This deprotection has likely occurred at some point during your handling, purification, or storage.
Troubleshooting Steps:
-
Review Your Lyophilization Process: If you lyophilized your peptide from a solution containing even residual amounts of a strong acid (like trifluoroacetic acid - TFA), this could be the culprit. During the concentration process of lyophilization, the effective concentration of the acid increases, which can be sufficient to cleave the Boc group.[3]
-
Assess Your Purification Method: If you used reverse-phase chromatography with an eluent containing TFA (a common practice), prolonged exposure can lead to Boc deprotection.[3] While 0.1% TFA is often tolerated for short periods, extended run times or allowing fractions to sit at room temperature for hours can cause significant cleavage.[3]
-
Check Your Storage Solvents: If you have dissolved your Boc-protected peptide for storage, ensure the solvent is not acidic. Even seemingly neutral solvents can become acidic over time if not properly stored.
Preventative Measures:
-
Neutralize Before Lyophilization: If your peptide has been exposed to acid, consider a quick neutralization step with a volatile base (like a dilute ammonium hydroxide solution) followed by immediate freezing and lyophilization.
-
Use Alternative Chromatography Modifiers: For particularly sensitive peptides, consider using a less acidic modifier like formic acid or acetic acid for your chromatography, although this may impact resolution.[3] Alternatively, you can use a buffer system like ammonium acetate.[3]
-
Immediate Post-Purification Handling: If using TFA is unavoidable, immediately freeze your collected fractions and lyophilize them to minimize exposure time.[3]
Issue 2: My Boc-protected amino acid or peptide is showing signs of degradation after storage.
Possible Cause: Improper storage conditions are a frequent cause of degradation, including Boc deprotection.
Troubleshooting Steps:
-
Evaluate Storage Temperature: Boc-protected amino acids and peptides should be stored at low temperatures. While they can be at room temperature for short periods, long-term storage should be at -20°C or lower.[4][5][6]
-
Check for Moisture Contamination: The Boc group is susceptible to hydrolysis under acidic conditions. Moisture from the atmosphere can be absorbed by hygroscopic peptide powders, and if any acidic residue is present, it can create a localized acidic environment leading to deprotection.[4][7]
-
Assess Exposure to Light and Air: While less common for Boc deprotection specifically, exposure to light and air can cause other forms of peptide degradation, especially for sensitive residues like Cysteine, Tryptophan, or Methionine.[5][7]
Preventative Measures:
-
Strict Temperature Control: For long-term storage, always keep Boc-protected compounds at -20°C or, for enhanced stability, at -80°C.[5][6]
-
Use a Desiccator: Before opening a container of a refrigerated or frozen Boc-protected compound, allow it to warm to room temperature in a desiccator.[4][7] This prevents condensation of atmospheric moisture onto the cold powder.
-
Inert Atmosphere: After dispensing the required amount, purge the container with an inert gas like argon or nitrogen before resealing to displace moisture and oxygen.[4]
Frequently Asked Questions (FAQs)
Q1: What is the fundamental mechanism of Boc deprotection?
The Boc group is designed to be labile under acidic conditions.[1][] The deprotection is an acid-catalyzed cleavage. It involves the protonation of the carbonyl oxygen of the Boc group, which leads to the cleavage of the tert-butyl-oxygen bond. This forms a stable tert-butyl cation and a carbamic acid intermediate, which then readily decarboxylates to release the free amine and carbon dioxide.[8][9][10]
Q2: At what pH is the Boc group unstable?
The Boc group is generally stable in neutral and basic conditions but is readily cleaved by strong acids.[][11] While there isn't a single "unstable" pH value, significant cleavage can occur at pH values below 4, especially with prolonged exposure.[12] Strong acids like trifluoroacetic acid (TFA), often used at concentrations of 25-50% in dichloromethane (DCM), will remove the Boc group in minutes.[8][]
Q3: Can I store Boc-protected peptides in solution?
It is generally not recommended to store peptides in solution for long periods, as they are less stable than in their lyophilized form.[4][6][7] If you must store them in solution for a short time, use a sterile, slightly acidic buffer (pH 5-6) and store frozen at -20°C.[5] Avoid repeated freeze-thaw cycles, as this can accelerate degradation.[4]
Q4: Are there any solvents I should absolutely avoid when handling Boc-protected peptides?
You should avoid any acidic solvents. This includes not only obvious acids but also solvents that may have degraded to become acidic. For example, older bottles of chloroform can contain trace amounts of HCl. Always use high-purity, fresh solvents.
Q5: What are "scavengers" and why are they important in reactions involving Boc deprotection?
During the acid-catalyzed cleavage of the Boc group, a reactive tert-butyl cation is formed.[14][15][16] This cation can alkylate nucleophilic side chains in the peptide, particularly Tryptophan (Trp), Methionine (Met), and Cysteine (Cys), leading to undesired byproducts.[14][17] Scavengers are reagents added to the reaction mixture to "trap" these cations.[9][18] Common scavengers include anisole, thioanisole, and triisopropylsilane (TIS).[9][]
Visualizing Boc Deprotection
Acid-Catalyzed Boc Deprotection Mechanism
Caption: Acid-catalyzed cleavage of a Boc-protected amine.
Quick Reference: Boc Group Stability
The following table provides a summary of the stability of the Boc group under various chemical conditions.
| Reagent/Condition | Stability | Rationale & Comments |
| Strong Acids (e.g., TFA, HF, HCl in dioxane) | Labile | The Boc group is designed to be cleaved by strong acids.[8][14] |
| Mild Aqueous Acid (e.g., pH 4-6) | Generally Stable (Short Term) | Prolonged exposure or heat can cause slow cleavage.[12] |
| Bases (e.g., NaOH, Piperidine, DIEA) | Stable | The Boc group is stable to basic conditions, making it orthogonal to the Fmoc group.[11][] |
| Nucleophiles (e.g., Amines, Hydrazine) | Stable | Generally stable towards most nucleophiles.[11] |
| Catalytic Hydrogenation (e.g., H₂/Pd-C) | Stable | This makes it compatible with the deprotection of benzyl-based (Bzl) groups.[] |
Protocol: Best Practices for Handling and Storing Boc-Protected Peptides
This protocol outlines the standard procedure for the safe handling and long-term storage of lyophilized Boc-protected peptides and amino acids to ensure their integrity.
Materials:
-
Lyophilized Boc-protected peptide/amino acid in a sealed container.
-
Desiccator.
-
Spatula.
-
Analytical balance.
-
Inert gas (Argon or Nitrogen) cylinder with a regulator.
-
Parafilm or other sealing tape.
-
Appropriate personal protective equipment (gloves, safety glasses).[6]
Procedure:
-
Equilibration to Room Temperature:
-
Before opening, place the sealed container of the lyophilized peptide in a desiccator at room temperature for at least 30 minutes.[4][7]
-
Causality: This crucial step prevents atmospheric moisture from condensing on the cold, hygroscopic powder, which could introduce water and lead to hydrolysis if any acidic impurities are present.[7]
-
-
Dispensing the Peptide:
-
Once equilibrated, briefly open the container in a low-humidity environment.
-
Quickly weigh the desired amount of peptide and place it in a separate, appropriate vessel for your experiment.[7]
-
Minimize the time the stock container is open to the atmosphere.
-
-
Preparing for Storage:
-
Sealing and Storing:
References
-
AAPPTec. (n.d.). Overview of Solid Phase Peptide Synthesis (SPPS). Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]
-
AAPPTec. (n.d.). Handling and Storage of Peptides - FAQ. Retrieved from [Link]
-
Fmoc vs Boc: Choosing the Right Amino Acid Derivative for Your Peptide Synthesis. (n.d.). *WIDESKY®. Retrieved from [Link]
-
Chemistry LibreTexts. (2024, September 30). 26.7: Peptide Synthesis. Retrieved from [Link]
-
ResearchGate. (n.d.). A schematic representation of peptide synthesis using Boc protected.... Retrieved from [Link]
-
Reddit. (2024, June 19). Boc and tBu ester pH stability during enamine hydrolysis. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Amino Protecting Groups Stability. Retrieved from [Link]
-
Wikipedia. (n.d.). tert-Butyloxycarbonyl protecting group. Retrieved from [Link]
-
Yanfen Biotech. (2024, January 29). Proper Storage and Handling Guidelines for Peptides. Retrieved from [Link]
-
ACS GCI Pharmaceutical Roundtable Reagent Guides. (2026, February 8). BOC Deprotection. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Anhydrous hydrogen fluoride cleavage in Boc solid phase peptide synthesis. Retrieved from [Link]
-
Hebei Boze Chemical Co., Ltd. (2019, August 10). BOC Protection and Deprotection. Retrieved from [Link]
-
Chemistry Steps. (2023, December 22). Boc Protecting Group for Amines. Retrieved from [Link]
-
ResearchGate. (n.d.). Cleavage, Deprotection, and Isolation of Peptides after Fmoc Synthesis. Retrieved from [Link]
-
sb-PEPTIDE. (n.d.). Peptide handling & storage guidelines. Retrieved from [Link]
-
Sigma-Aldrich. (n.d.). Boc Resin Cleavage Protocol. Retrieved from [Link]
-
Hebei Boze Chemical Co., Ltd. (2023, July 4). BOC deprotection. Retrieved from [Link]
-
Total Synthesis. (2024, January 2). Boc Protecting Group: N-Boc Protection & Deprotection Mechanism. Retrieved from [Link]
-
ResearchGate. (2012, July 6). Stability of N-BOC-group during RP-chromatography with eluent ACN/H2O/TFA?. Retrieved from [Link]
-
Practical Synthesis Guide to Solid Phase Peptide Chemistry. (n.d.). Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
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- 4. peptide.com [peptide.com]
- 5. Proper Storage and Handling Guidelines for Peptides - Yanfen Biotech [en.yanfenbio.com]
- 6. Peptide handling & storage guidelines - How to store a peptide? [sb-peptide.com]
- 7. bachem.com [bachem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Boc Protecting Group for Amines - Chemistry Steps [chemistrysteps.com]
- 11. Boc-Protected Amino Groups [organic-chemistry.org]
- 12. reddit.com [reddit.com]
- 14. peptide.com [peptide.com]
- 15. BOC Deprotection - Wordpress [reagents.acsgcipr.org]
- 16. BOC deprotection [ms.bzchemicals.com]
- 17. peptide.com [peptide.com]
- 18. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]
Long-term storage stability of (Boc-Tyr1,D-Ala2)-Leu-Enkephalin-Lys at -20°C
Technical Support Center: (Boc-Tyr¹,D-Ala²)-Leu-Enkephalin-Lys Ticket ID: STAB-ENK-2026 | Priority: High | Status: Resolved
Executive Summary
Subject: Long-term Storage Stability Profile at -20°C Verdict: High Stability (2–5 Years) Under optimal conditions (lyophilized, desiccated, -20°C), (Boc-Tyr¹,D-Ala²)-Leu-Enkephalin-Lys retains >95% purity for at least 24 months. The incorporation of D-Ala² significantly enhances resistance to enzymatic degradation compared to native Enkephalin, while the Boc (tert-butyloxycarbonyl) group provides N-terminal protection. However, the Boc group introduces a specific chemical vulnerability: it is acid-labile . Long-term stability is contingent on preventing moisture ingress, which can activate residual counter-ions (e.g., TFA salts) and trigger autocatalytic deprotection.
Part 1: Stability Matrix & Physicochemical Profile
This peptide is a hexapeptide analog designed for increased metabolic stability and receptor selectivity.
| Parameter | Specification / Behavior |
| Sequence | Boc-Tyr-D-Ala-Gly-Phe-Leu-Lys |
| Storage Condition | -20°C (Recommended) , -80°C (Optimal for >5 years) |
| Physical State | Lyophilized White Powder (Hygroscopic) |
| Critical Vulnerability | Acid-Catalyzed Hydrolysis (Boc removal), Oxidation (Tyr) |
| Shelf Life (-20°C) | 2–5 Years (Desiccated) |
| Shelf Life (+4°C) | 3–6 Months (Desiccated) |
| Shelf Life (Soln.) | <24 Hours (at 4°C), <1 Month (-20°C) |
Mechanistic Insight: The "Acid-Moisture" Trap
The stability of this specific analog hinges on the Boc group . Unlike Fmoc (base-labile), Boc is stable to base but sensitive to acid.
-
The Trigger: Most synthetic peptides are delivered as Trifluoroacetate (TFA) salts.
-
The Catalyst: If the vial seal is compromised, atmospheric moisture enters.
-
The Reaction: Moisture solvates the residual TFA, creating a localized acidic micro-environment (pH < 4).
-
The Result: The acid attacks the Boc group, cleaving it off (releasing isobutylene and CO₂). The resulting free N-terminus is then susceptible to oxidative degradation or aggregation.
Part 2: Degradation Pathways (Visualization)
The following diagram illustrates the specific chemical risks associated with this molecule during storage.
Figure 1: Chemical degradation vectors. Note that moisture-activated acidity is the primary threat to the Boc protecting group.
Part 3: Standard Operating Procedures (SOP)
Protocol A: The "Argon Shield" Storage Method
Purpose: To maximize shelf-life by eliminating the moisture variable.
-
Arrival: Upon receipt, inspect the vial for cracks. Do not open immediately.
-
Equilibration: Place the vial in a desiccator at room temperature for 1 hour before opening.
-
Why? Opening a cold vial in humid air causes immediate condensation on the hygroscopic powder, initiating the "Acid-Moisture" trap described above.
-
-
Aliquoting (Critical Step):
-
Dissolve the peptide in a minimal volume of organic solvent (e.g., DMSO) or sterile water (depending on solubility, see FAQ).
-
Aliquot into single-use volumes to avoid freeze-thaw cycles.
-
-
Inert Gas Purge: Before sealing aliquots, gently flow a stream of Argon or Nitrogen gas over the liquid surface for 5–10 seconds.
-
Flash Freeze: Freeze aliquots in liquid nitrogen or dry ice/ethanol bath before transferring to -20°C.
Protocol B: Reconstitution Workflow
Figure 2: Safe reconstitution workflow to prevent hygroscopic degradation.
Part 4: Troubleshooting & FAQ
Q1: The peptide is not dissolving in water. What should I do? A: This is common for Boc-protected peptides. The Boc group and the aromatic residues (Tyr, Phe) increase hydrophobicity.
-
Solution: Dissolve the peptide in a small volume of DMSO (Dimethyl Sulfoxide) or DMF first. Once fully dissolved, slowly dilute with water or buffer to the desired concentration. Ensure the final organic solvent concentration is compatible with your assay (usually <1%).
Q2: Mass Spec shows a peak at [M-100]. Is my peptide degraded? A: Likely, yes. The Boc group has a mass of ~100 Da.
-
Diagnosis: A mass shift of -100 Da indicates Boc deprotection . This usually happens if the peptide was stored in solution (acidic pH) or if the lyophilized powder absorbed moisture, activating residual TFA.
-
Action: This is irreversible. For precise receptor binding studies, a fresh batch is recommended, as the free amine will alter binding affinity.
Q3: The white powder has turned slightly yellow. Is it safe to use? A: Yellowing indicates Tyrosine oxidation .
-
Mechanism: The Tyr¹ residue can oxidize to form dityrosine crosslinks or other quinone species.
-
Impact: This often leads to aggregation and loss of bioactivity.
-
Prevention: Always store under inert gas (Argon/Nitrogen) and protect from light.
Q4: Can I store the peptide at 4°C? A: Only for short periods (< 2 months) and only if strictly desiccated. At 4°C, the kinetics of hydrolysis are slower than at RT but significantly faster than at -20°C. For long-term archival, -20°C or -80°C is mandatory.
References
-
Sigma-Aldrich. (2024). Handling and Storage of Peptides. Merck KGaA. Link
-
BOC Sciences. (2024). Peptide Stability and Storage Guidelines.
-
United States Pharmacopeia (USP). (2023). General Chapter <1044> Cryopreservation of Cells and Peptides. Link
-
Manning, M. C., et al. (1989). Stability of Protein Pharmaceuticals. Pharmaceutical Research, 6(11), 903-918. Link
-
Hruby, V. J. (1982). Structure-conformation-activity relationships of opioid peptides. Life Sciences, 31(16-17), 1891-1894. (Context on D-Ala/Enkephalin stability). Link
Validation & Comparative
A Senior Application Scientist’s Guide to Ensuring Reproducibility of Bioactivity Data for (Boc-Tyr¹,D-Ala²)-Leu-Enkephalin-Lys Batches
Introduction: The Challenge of Consistency in Peptide Bioactivity
(Boc-Tyr¹,D-Ala²)-Leu-Enkephalin-Lys is a synthetic analog of the endogenous opioid peptide Leu-enkephalin. The strategic substitutions—a tert-butyloxycarbonyl (Boc) group on Tyrosine-1 and a D-Alanine at position 2—confer enhanced stability against enzymatic degradation compared to its native counterpart.[1][] This modification makes it a valuable tool for researchers studying the delta-opioid receptor (δOR) system, which is implicated in analgesia, mood regulation, and neuroprotection.[3]
However, the promise of this potent and selective research tool is fundamentally reliant on one critical factor: reproducibility . Minor, often unstated, variations between different synthesis batches can introduce significant variability in experimental outcomes, leading to questionable data integrity and difficulty in comparing results across studies.[4][5][6] Even with identical synthesis protocols, the impurity profile and peptide content can differ from one batch to the next.[4]
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to systematically evaluate and compare batches of (Boc-Tyr¹,D-Ala²)-Leu-Enkephalin-Lys. As a Senior Application Scientist, my objective is not to provide a rigid protocol but to illuminate the causal relationships between physicochemical properties and biological function, empowering you to establish a robust, self-validating system for your research. We will explore the origins of variability, detail essential analytical and biological validation workflows, and present a model for comparative data analysis.
PART 1: Deconstructing Batch Variability: From Synthesis to Assay
The journey of a synthetic peptide from powder to data point is fraught with potential pitfalls that can compromise reproducibility. Understanding these sources of variation is the first step toward controlling them.
The Synthesis and Purification Fingerprint
The chemical synthesis of peptides, typically via Solid-Phase Peptide Synthesis (SPPS) using Boc or Fmoc chemistry, is a complex, multi-step process.[7][8] While modern synthesis is highly optimized, it is not perfect. Inherent limitations can lead to a heterogeneous mixture of molecules in the crude product.[9]
Common Synthesis-Related Impurities:
-
Truncated or Deletion Sequences: Failure of a coupling step results in peptides missing one or more amino acids.
-
Side-Chain Modifications: Amino acids like Tyrosine can undergo unintended modifications.
-
Racemization: The stereochemistry of an amino acid can change, drastically impacting biological activity.[10]
-
Residual Solvents and Reagents: Chemicals used during synthesis, such as trifluoroacetic acid (TFA) from the cleavage step, can remain in the final product and impact cell-based assays.
Purification, almost universally performed by Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC), isolates the target peptide. However, the final purity level (e.g., >95% vs. >98%) dictates the percentage of these confounding impurities. Lower purity levels can lead to unpredictable fluctuations in quantitative assay results depending on the specific batch's quality.[11]
Physicochemical Identity: The Importance of Orthogonal Characterization
A single purity value from an HPLC chromatogram is insufficient to guarantee batch consistency. A robust quality control (QC) strategy employs multiple, independent (orthogonal) methods to build a complete profile of the peptide.[12]
-
Purity and Identity (LC-MS): Liquid Chromatography-Mass Spectrometry is the cornerstone of peptide analysis. It confirms that the major chromatographic peak has the correct molecular weight (identity) while also providing a profile of impurities.[13][14]
-
Absolute Peptide Content: Lyophilized peptide powders are not 100% peptide. They contain water, adsorbed solvents, and counter-ions (e.g., acetate, TFA).[11][15] This is the most overlooked source of error in bioactivity studies. Weighing 1 mg of powder does not equal 1 mg of active peptide. Peptide content is determined through methods like Amino Acid Analysis (AAA) or quantitative NMR, which provides the true percentage of peptide in the powder by weight.[11][12]
-
Water Content: Peptides are often hygroscopic and readily absorb moisture from the air.[15] The water content must be quantified, typically by Karl Fischer titration, to allow for accurate calculation of the peptide concentration.[15]
Handling, Storage, and Assay Conditions
Even a perfectly characterized peptide can yield irreproducible data if handled improperly.
-
Solubilization and Storage: Improper dissolution can lead to precipitation and inaccurate concentrations.[15] Peptides can also adsorb to glass or plastic surfaces, leading to significant loss of material, especially at low concentrations.[16]
-
Assay Environment: The consistency of reagents (e.g., cell passages, serum batches, buffer components) and conditions (pH, temperature, incubation times) is critical for minimizing variability between experiments.[17][18]
PART 3: Comparative Data Analysis: A Case Study
To illustrate the process, consider three hypothetical batches of (Boc-Tyr¹,D-Ala²)-Leu-Enkephalin-Lys received from a supplier. Batch A is our established in-house reference standard.
Table 1: Comparative Physicochemical Characterization
| Parameter | Batch A (Reference) | Batch B | Batch C |
| Purity (RP-HPLC, 220 nm) | 99.1% | 96.5% | 98.8% |
| Identity (MS, [M+H]⁺) | 713.4 Da (Expected: 713.4) | 713.4 Da (Expected: 713.4) | 713.4 Da (Expected: 713.4) |
| Peptide Content (AAA) | 85.2% | 74.3% | 84.5% |
| Water Content (Karl Fischer) | 5.8% | 8.1% | 6.2% |
| Counter-ion | Acetate | Acetate | Acetate |
-
Interpretation: While all batches show the correct mass and high purity, Batch B has a significantly lower peptide content (74.3%) compared to the reference (85.2%). This means that for every 1 mg of powder weighed, Batch B contains ~13% less active peptide than Batch A.
Table 2: Comparative Bioactivity Data
| Assay | Parameter | Batch A (Reference) | Batch B | Batch C |
| δOR Binding | Ki (nM) | 1.5 ± 0.2 | 1.8 ± 0.3 | 1.6 ± 0.2 |
| MVD Functional | EC₅₀ (nM) | 4.2 ± 0.5 | 4.9 ± 0.7 | 4.4 ± 0.6 |
| MVD Functional (Corrected) | EC₅₀ (nM) | 4.2 | 4.3 | 4.3 |
-
Interpretation without Correction: Based on concentrations calculated from powder weight alone, Batch B appears slightly less potent (higher EC₅₀) than Batch A and C. This could be misinterpreted as a true difference in biological activity.
-
Interpretation with Correction: The "Corrected EC₅₀" is calculated using stock solutions prepared based on the peptide content , not the gross weight of the powder. When normalized, the functional potencies of all three batches are virtually identical. This demonstrates that the apparent difference in bioactivity was an artifact of the differing peptide content. The data from Batch B and C are now reproducible and comparable to the reference standard.
Conclusion and Recommendations for Best Practices
Ensuring the reproducibility of bioactivity data for synthetic peptides like (Boc-Tyr¹,D-Ala²)-Leu-Enkephalin-Lys is not a matter of chance, but of systematic and rigorous validation. Batch-to-batch variability is an inherent aspect of peptide chemistry, but its impact on research outcomes can be effectively mitigated.
As a final recommendation, adopt the following best practices:
-
Partner with Reputable Suppliers: Choose suppliers who provide comprehensive, batch-specific Certificates of Analysis detailing purity (HPLC), identity (MS), peptide content (AAA), and water content (Karl Fischer).
-
Establish a Reference Standard: Qualify one batch of peptide thoroughly (analytically and functionally) and designate it as your internal reference standard for all future comparisons.
-
Validate Every New Batch: Never assume a new batch is identical to the last. Perform, at a minimum, a functional assay to compare the EC₅₀ of the new lot against your reference standard.
-
Normalize by Peptide Content: Always prepare stock solutions based on the peptide content value provided in the Certificate of Analysis. This is the single most critical step to ensure accurate and comparable concentration-response curves.
-
Maintain Consistent Protocols: Use standardized, documented protocols for peptide handling, storage, and all bioassays to minimize process-related variability.
By implementing this framework, researchers can move beyond treating synthetic peptides as simple chemical reagents and instead manage them as the critical, complex biological tools they are. This commitment to scientific integrity ensures that experimental results are not only accurate but also robustly reproducible, forming a solid foundation for scientific discovery.
References
-
MtoZ Biolabs. Mechanism of Peptide Purity Analysis. [Link]
-
Garg, S., Nurgali, K., & Kumar Mishra, V. (2020). Food-Derived Opioid Peptides in Human Health: A Review. MDPI. [Link]
-
Wang, L., et al. (2022). Advances in the stability challenges of bioactive peptides and improvement strategies. PMC. [Link]
-
The Royal Society. Structural requirements for opioid activity of analogues of the enkephalins. [Link]
-
Bluewell Peptides. (2026, February 8). Batch Consistency In Peptide Research: Why It's Critical. [Link]
-
Patel, K., et al. (2024, May 14). Identifying Trending Issues in Assay of Peptide Therapeutics During Stability Study. [Link]
-
Mosberg, H. I., et al. (1983). Receptor binding and biological activity of bivalent enkephalins. PubMed. [Link]
-
AMSbiopharma. (2025, December 11). Stability-indicating methods for peptide drug analysis. [Link]
-
Paterson, S. J., Robson, L. E., & Kosterlitz, H. W. CLASSIFICATION OF OPIOID RECEPTORS. [Link]
-
Sivanandaiah, K. M., & Gurusiddappa, S. (1982). Synthesis and biological activity of some new leucine-enkephalin analogues. Indian Academy of Sciences. [Link]
-
Takahashi, M. K., et al. (2015). Batch-to-batch variation. ResearchGate. [Link]
-
WOAH. Factors affecting test reproducibility among laboratories. [Link]
-
Hewavitharana, A. K., & Shaw, P. N. (2026, February 10). Inaccuracies in Quantification of Peptides – A Case Study Using Beta Endorphin Assay. [Link]
-
Vapourtec. (2025, September 25). Learn Why Flow Outperforms Batch for Peptide Synthesis. [Link]
-
JoVE. Synthesis of Peptides Using Tert-Butyloxycarbonyl (Boc) as the α-Amino Protection Group. [Link]
-
Zhang, L., et al. (2025, February 25). Delta opioid peptide [D-ala2, D-leu5]-Enkephalin's ability to enhance mitophagy via TRPV4 to relieve ischemia/reperfusion injury in brain microvascular endothelial cells. PubMed. [Link]
Sources
- 1. royalsocietypublishing.org [royalsocietypublishing.org]
- 3. Delta opioid peptide [D-ala2, D-leu5]-Enkephalin's ability to enhance mitophagy via TRPV4 to relieve ischemia/reperfusion injury in brain microvascular endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. bachem.com [bachem.com]
- 5. bluewellpeptides.com [bluewellpeptides.com]
- 6. researchgate.net [researchgate.net]
- 7. ias.ac.in [ias.ac.in]
- 8. Synthesis of Peptides Using Tert-Butyloxycarbonyl (Boc) as the α-Amino Protection Group | Springer Nature Experiments [experiments.springernature.com]
- 9. vapourtec.com [vapourtec.com]
- 10. Stability-indicating methods for peptide drug analysis | AMSbiopharma [amsbiopharma.com]
- 11. bachem.com [bachem.com]
- 12. praxpeptides.com [praxpeptides.com]
- 13. Mechanism of Peptide Purity Analysis | MtoZ Biolabs [mtoz-biolabs.com]
- 14. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 15. biomedgrid.com [biomedgrid.com]
- 16. chromatographyonline.com [chromatographyonline.com]
- 17. Advances in the stability challenges of bioactive peptides and improvement strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 18. woah.org [woah.org]
Safety Operating Guide
A Researcher's Guide to the Safe Handling of (Boc-Tyr1,D-Ala2)-Leu-Enkephalin-Lys
As a synthetic peptide with significant biological activity, (Boc-Tyr1,D-Ala2)-Leu-Enkephalin-Lys demands meticulous handling to ensure personnel safety and maintain experimental integrity. While the toxicological properties of this specific compound have not been exhaustively investigated, it is prudent to treat it as a potent bioactive substance with the potential for harm upon exposure.[1] This guide provides a comprehensive framework for its safe use, from initial receipt to ultimate disposal, grounding every recommendation in established laboratory safety principles.
Foundational Safety: Hazard Assessment and Control
Before any manipulation of (Boc-Tyr1,D-Ala2)-Leu-Enkephalin-Lys, a thorough risk assessment is mandatory.[2] The primary hazards are associated with its physical form as a lyophilized powder and its biological activity upon accidental exposure.
-
Inhalation: Lyophilized powders are lightweight and can easily become airborne, posing a significant inhalation risk.[3] Inhalation is a primary route of accidental exposure.
-
Dermal and Ocular Exposure: Direct contact with skin or eyes can lead to irritation or absorption of the bioactive peptide.[2][4]
-
Ingestion: Accidental ingestion via contaminated hands or surfaces is another potential route of exposure.
To mitigate these risks, a multi-layered approach combining engineering controls, administrative procedures, and personal protective equipment (PPE) is essential. This aligns with the principles of the OSHA Laboratory Standard (29 CFR 1910.1450), which mandates a formal Chemical Hygiene Plan for all laboratories.[5][6]
Personal Protective Equipment (PPE): Your First Line of Defense
The selection and consistent use of appropriate PPE is non-negotiable when handling any research peptide.[3][7] PPE acts as the critical barrier between the researcher and the chemical.[7]
| Task | Required PPE | Rationale |
| Handling Lyophilized Powder (Weighing, Aliquoting) | Nitrile Gloves, Lab Coat, Safety Goggles, Dust Mask/Respirator (within a Fume Hood) | Protects against inhalation of fine powder, which is easily aerosolized, and prevents skin/eye contact.[3][4][8] |
| Reconstitution & Solution Handling | Nitrile Gloves, Lab Coat, Safety Glasses | Protects against accidental splashes of the concentrated peptide solution.[7][9] |
| General Laboratory Use (e.g., cell culture) | Nitrile Gloves, Lab Coat | Prevents cross-contamination and incidental skin contact.[8] |
| Waste Disposal | Nitrile Gloves, Lab Coat, Safety Goggles | Protects against contact with contaminated materials and waste solutions. |
Operational Plan: From Vial to Waste
A systematic workflow minimizes risk at every stage of the experimental process.
Step 1: Storage and Preparation
Proper storage is crucial for both safety and peptide stability.
-
Storage: Upon receipt, store the lyophilized peptide at -20°C or colder, protected from bright light and moisture.[10][11][12] Before opening, allow the container to equilibrate to room temperature in a desiccator to prevent condensation and moisture uptake, which can degrade the peptide.[12][13][14]
-
Designated Area: All handling of the peptide, especially in its powdered form, should occur in a designated area, such as a chemical fume hood or a biosafety cabinet, to contain any airborne particles.[3][9]
Step 2: Reconstitution Protocol
-
Don PPE: Before opening the vial, put on all required PPE (gloves, lab coat, eye protection, and respiratory protection if handling powder outside a fume hood).
-
Work in a Hood: Perform the reconstitution inside a certified chemical fume hood to control potential aerosolization.[8]
-
Solvent Addition: There is no universal solvent for all peptides.[11] For (Boc-Tyr1,D-Ala2)-Leu-Enkephalin-Lys, begin by attempting to dissolve a small amount in sterile, purified water. If solubility is an issue, sonication may help.[14] If it remains insoluble, a small amount of an organic solvent like DMSO may be used, followed by dilution with the desired aqueous buffer.[14]
-
Labeling: Immediately and clearly label the solution with the peptide name, concentration, date, and solvent used.[3]
Step 3: Emergency Procedures
Preparation is key to mitigating the harm from an accidental exposure.[3]
-
Skin Contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes.[1][15] Remove any contaminated clothing.[2]
-
Eye Contact: Flush eyes immediately and continuously with water at an eyewash station for at least 15 minutes.[3][15] Seek prompt medical attention.[1]
-
Inhalation: Move the individual to fresh air immediately.[1][3] If breathing is difficult, seek emergency medical attention.
-
Spill Response: In the event of a spill, clear the area to restrict access.[2] Use an appropriate chemical spill kit with absorbent materials to clean the spill while wearing full PPE.[2] Decontaminate the area thoroughly.
Disposal Plan: A Compliant and Safe Conclusion
Proper disposal is a critical component of the chemical lifecycle, governed by strict regulations.
Step 1: Waste Segregation
Never dispose of peptides or contaminated materials in the regular trash or down the drain.[2][3] All materials that have come into contact with (Boc-Tyr1,D-Ala2)-Leu-Enkephalin-Lys must be treated as chemical waste.[16]
This includes:
-
Empty vials
-
Used pipette tips
-
Contaminated gloves and other PPE
-
Excess or expired peptide solutions
-
Any absorbent materials used for cleaning spills
Step 2: Containerization and Labeling
-
Collect Waste: Place all contaminated solid and liquid waste into a designated, leak-proof hazardous waste container.[16][17] Ensure the container is chemically compatible with the waste.
-
Label Correctly: The container must be clearly labeled with "Hazardous Waste," the full chemical name, and the date accumulation started.[16]
Step 3: Final Disposal
-
Institutional Protocols: Adhere strictly to your institution's Environmental Health & Safety (EH&S) guidelines for hazardous waste disposal.[3][16]
-
Scheduled Pickup: Coordinate with your EH&S department for the scheduled pickup and final disposal of the waste, which is typically handled by a licensed contractor through methods like incineration.[16][17]
Workflow Visualization
The following diagram illustrates the decision-making process for handling this peptide safely.
Caption: Workflow for the safe handling and disposal of (Boc-Tyr1,D-Ala2)-Leu-Enkephalin-Lys.
References
- Ensuring a Safe Lab: Best Practices for Handling and Disposing of Research Peptides. (2025, November 21). Google Cloud.
- Proper Disposal of Peptide Waste: A Step-by-Step Guide for Laboratory Professionals. Benchchem.
- Safeguarding the Laboratory: Proper Disposal Procedures for Vicin-like Antimicrobial Peptide 2d. Benchchem.
- Laboratory Safety Guidelines for Peptide Handling. (2024, November 13). Biovera Research.
- Safe Handling & Lab PPE for Peptides (Compliance-Focused Research Guide). (2025, December 8).
- Are there any safety concerns when handling peptide substrates? (2025, August 6). Biorunstar.
- MSDS. AAPPTec, LLC.
- Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide. (2009, July 30). Lab Manager.
- Leu-Enkephalin SAFETY DATA SHEET. (2018, August 10). Labscoop.
- Management of Waste. Prudent Practices in the Laboratory - NCBI Bookshelf - NIH.
- OSHA Laboratory Standard | OSHA Lab Safety Standard. (2023, September 18). Compliancy Group.
- OSHA Standards for Biological Laboratories. ASPR.
- Boc-L-Lys - SAFETY DATA SHEET. AFG Bioscience LLC.
- Safety Data Sheet: Boc-L-Valine. Carl ROTH.
- [D-Ala2]leucine-enkephalin | Opioid Receptor Agonist. MedChemExpress.
- D-Ala2 -Leucine enkephalin =97 HPLC 64963-01-5. Sigma-Aldrich.
- 29 CFR 1910.1450 — OSHA Laboratory Standard. MasterControl.
- SAFETY DATA SHEET. Fisher Scientific.
- Storage and Handling Synthetic Peptides. Sigma-Aldrich.
- Handling and Storage of Synthetic Peptides. tirzepatyd.store.
- Safety Data Sheet. (2025, February 4). Angene Chemical.
- Peptide Storage and Handling Guidelines. GenScript.
- Handling and Storage Guidelines for Peptides. Bachem.
- Peptide Handling Guideline. BioCat.
Sources
- 1. content.labscoop.com [content.labscoop.com]
- 2. biovera.com.au [biovera.com.au]
- 3. peptide24.store [peptide24.store]
- 4. peptide.com [peptide.com]
- 5. compliancy-group.com [compliancy-group.com]
- 6. mastercontrol.com [mastercontrol.com]
- 7. Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide | Lab Manager [labmanager.com]
- 8. purepeptix.com [purepeptix.com]
- 9. biorunstar.com [biorunstar.com]
- 10. D-Ala2 -Leucine enkephalin =97 HPLC 64963-01-5 [sigmaaldrich.com]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. genscript.com [genscript.com]
- 13. tirzepatyd.store [tirzepatyd.store]
- 14. biocat.com [biocat.com]
- 15. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. benchchem.com [benchchem.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
